molecular formula C7H6BrN3O B2414550 7-bromo-3,4-dihydropyrido[3,4-b]pyrazin-2(1H)-one CAS No. 1432060-74-6

7-bromo-3,4-dihydropyrido[3,4-b]pyrazin-2(1H)-one

Cat. No.: B2414550
CAS No.: 1432060-74-6
M. Wt: 228.049
InChI Key: ATMORLRKVAAZEX-UHFFFAOYSA-N
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Description

Product Overview 7-Bromo-3,4-dihydropyrido[3,4-b]pyrazin-2(1H)-one is a brominated heterocyclic compound with the molecular formula C 7 H 6 BrN 3 O and a molecular weight of 228.05 g/mol [ ]. Its CAS number is 1432060-74-6. This compound serves as a versatile chemical building block in medicinal chemistry and drug discovery research. Research Context and Applications The core structure of 3,4-dihydropyrido[3,4-b]pyrazin-2(1H)-one is recognized in scientific literature as a privileged scaffold for developing kinase inhibitors [ ]. This scaffold has been successfully utilized in the discovery of highly selective inhibitors for targets such as Mitogen-activated protein kinase kinase 4 (MKK4), a promising target for curative treatments in degenerative liver diseases [ ]. Furthermore, pyrido[3,4-b]pyrazin-2(1H)-one derivatives have been designed and evaluated as potent inhibitors of Fms-like tyrosine kinase 3 (FLT3), a key driver in a subgroup of acute myeloid leukemia (AML) cases [ ]. The bromine atom at the 7-position of this molecule provides a reactive site for further synthetic modification via metal-catalyzed cross-coupling reactions, allowing researchers to rapidly generate diverse compound libraries for biological screening and structure-activity relationship (SAR) studies. Handling and Usage This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) before use and handle the compound in a well-ventilated environment using appropriate personal protective equipment.

Properties

IUPAC Name

7-bromo-3,4-dihydro-1H-pyrido[3,4-b]pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O/c8-6-1-4-5(2-10-6)9-3-7(12)11-4/h1-2,9H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATMORLRKVAAZEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC(=NC=C2N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432060-74-6
Record name 7-bromo-3,4-dihydropyrido[3,4-b]pyrazin-2(1H)-one
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Foundational & Exploratory

Pyrido[3,4-b]pyrazine Derivatives: A Renaissance in Targeted Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Therapeutic Potential of Pyrido[3,4-b]pyrazine Derivatives in Drug Discovery Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Executive Summary

The pyrido[3,4-b]pyrazine scaffold, a diazanaphthalene analogue containing a pyridine ring fused to a pyrazine ring, has evolved from a historical curiosity in cytotoxic chemotherapy to a privileged structure in modern targeted therapy.[1] While early 20th-century research focused on its general antineoplastic properties via mitotic arrest, contemporary drug discovery has validated this scaffold as a potent inhibitor of specific protein kinases, including MKK4 , FLT3 , and RET . This guide analyzes the structural determinants (SAR) responsible for this selectivity, details the synthesis of key derivatives, and provides validated protocols for their biological evaluation.

Chemical Architecture & Structure-Activity Relationship (SAR)

The pyrido[3,4-b]pyrazine core offers a distinct electronic profile compared to its isomers (e.g., pyrido[2,3-b]pyrazine). Its nitrogen-rich framework facilitates hydrogen bonding with the hinge region of kinase ATP-binding pockets.

2.1 The Scaffold

The numbering system is critical for SAR discussion. The fusion involves the pyridine (positions 5, 6, 7,[2][3] 8) and pyrazine (positions 2,[3] 3) rings.[1][3][4][5]

SAR_Map Scaffold Pyrido[3,4-b]pyrazine Core C2_3 C2 & C3 Positions (Pyrazine Ring) Key for Solubility & H-Bonding Scaffold->C2_3 Functionalization N1_4 N1 & N4 Nitrogens Hinge Binding Interaction Scaffold->N1_4 Pharmacophore C5_8 C5 & C8 Positions (Pyridine Ring) Selectivity Determinants (Steric Gate) Scaffold->C5_8 Optimization Morpholine Morpholine/Piperazine (Solubility) C2_3->Morpholine Aryl Aryl/Heteroaryl (Hydrophobic Pocket) C5_8->Aryl

Figure 1: Structural Activity Relationship (SAR) map of the pyrido[3,4-b]pyrazine scaffold.

2.2 Key SAR Insights
  • C-2/C-3 Functionalization: Substitution here with polar heterocycles (e.g., morpholine, piperazine) often improves aqueous solubility and metabolic stability without disrupting ATP-pocket binding.

  • C-5/C-8 Selectivity: Introduction of bulky aryl groups or specific pharmacophores (e.g., 4-(piperidin-1-yl)aniline) at C-5 or C-8 is crucial for kinase selectivity. For instance, C-5 substitution is often required to access the hydrophobic back pocket of kinases like FLT3.

  • Hydrogen Bonding: The N1 and N4 nitrogens typically serve as hydrogen bond acceptors interacting with the kinase hinge region backbone residues.

Therapeutic Frontiers: Mechanism of Action

Recent breakthroughs have positioned pyrido[3,4-b]pyrazines as "off-to-on" target successes, where scaffolds originally designed for one purpose were optimized for highly specific kinase inhibition.[6]

3.1 MKK4 Inhibition (Liver Regeneration)

Target: Mitogen-Activated Protein Kinase Kinase 4 (MKK4/MAP2K4).[6] Mechanism: MKK4 is a stress-signaling kinase. Its inhibition prevents hepatocyte apoptosis and promotes regeneration in acute liver failure. Key Compound: A 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one derivative derived from the non-selective BI-D1870.[6] Outcome: High selectivity for MKK4 over JNK and p38 pathways, enabling therapeutic liver regeneration.

3.2 FLT3 Inhibition (Acute Myeloid Leukemia)

Target: Fms-like Tyrosine Kinase 3 (FLT3).[7] Mechanism: FLT3 mutations (ITD and D835Y) drive AML proliferation. Pyrido[3,4-b]pyrazin-2(1H)-ones act as Type I or Type II inhibitors. Key Compound: Compound 13 (Ref. 4). Potency: IC50 = 29.54 nM (FLT3-D835Y).[7] Pathway Visualization:

FLT3_Pathway Drug Pyrido[3,4-b]pyrazine Derivative FLT3 FLT3 (Mutant) Receptor Tyrosine Kinase Drug->FLT3 Inhibits STAT5 STAT5 Signaling FLT3->STAT5 Phosphorylation RAS RAS FLT3->RAS Activation Proliferation Cell Proliferation (AML Blasts) STAT5->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 2: Mechanism of action in AML. The derivative blocks FLT3 autophosphorylation, halting downstream STAT5 and RAS/MAPK signaling.

Experimental Framework

To ensure reproducibility and scientific integrity, the following protocols are standardized for evaluating these derivatives.

4.1 Synthesis Protocol: Condensation Strategy

Rationale: The most robust route to the pyrido[3,4-b]pyrazine core is the condensation of 3,4-diaminopyridine with 1,2-dicarbonyls. This method is convergent and allows late-stage diversification.

Step-by-Step Methodology:

  • Reagents: 3,4-Diaminopyridine (1.0 equiv), 1,2-Dicarbonyl compound (e.g., ethyl glyoxalate or benzil, 1.1 equiv).

  • Solvent System: Ethanol or Acetic Acid (glacial).

  • Reaction:

    • Dissolve 3,4-diaminopyridine in solvent under N2 atmosphere.

    • Add the dicarbonyl compound dropwise at 0°C.

    • Reflux for 4–12 hours (monitor via TLC, typically 5% MeOH in DCM).

  • Work-up:

    • Cool to room temperature.

    • If precipitate forms, filter and wash with cold ethanol.

    • If no precipitate, remove solvent in vacuo, neutralize with NaHCO3, and extract with EtOAc.

  • Purification: Recrystallization from EtOH/Water or Flash Column Chromatography (SiO2).

4.2 Biological Validation: Kinase Inhibition Assay (FRET-based)

Rationale: FRET (Fluorescence Resonance Energy Transfer) assays provide a highly sensitive, homogeneous method to determine IC50 values without radioactive waste.

Protocol:

  • Preparation: Dilute compounds in 100% DMSO (3-fold serial dilutions).

  • Enzyme Mix: Prepare Kinase (e.g., recombinant FLT3) in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20).

  • Substrate Mix: Prepare peptide substrate labeled with ULight™ (acceptor) and ATP (at Km concentration).

  • Reaction:

    • Add 2.5 µL compound solution to 384-well plate.

    • Add 5 µL Enzyme Mix. Incubate 15 min at RT.

    • Add 2.5 µL Substrate/ATP Mix.

    • Incubate for 60 min at RT.

  • Detection: Add Eu-labeled anti-phospho-antibody (donor). Read fluorescence at 665 nm (acceptor) and 615 nm (donor).

  • Analysis: Calculate Ratio (665/615). Fit data to sigmoidal dose-response curve (Variable Slope) to determine IC50.

Data Summary: Comparative Potency

The following table summarizes key derivatives and their reported potencies against specific targets.

TargetCompound IDCell Line / AssayIC50 / PotencyReference
FLT3-D835Y Cmpd 13Kinase Assay29.54 nM[4]
FLT3-WT Cmpd 13MV4-11 (AML)15.77 nM[4]
RET Cmpd 28MiaPaCa-2 (Pancreatic)25 nM[2]
MKK4 1,4-dihydropyrido...HepatocytesSelective[3]
General Disubstituted-PPPanel of 7 KinasesLow µM[1]
Future Outlook & Challenges

While the kinase inhibitory potential is clear, the physicochemical properties of pyrido[3,4-b]pyrazines require optimization.

  • Solubility: The planar aromatic nature leads to poor aqueous solubility. Future SAR must focus on sp3-rich substituents (e.g., solubilizing tails at C-2).

  • Selectivity: Distinguishing between the "kinome" (over 500 kinases) remains a challenge. Type II inhibitors (binding inactive conformations) may offer better selectivity profiles than Type I.

  • Toxicity: Historical data suggests mitotic arrest; ensuring the new generation of kinase inhibitors does not possess off-target tubulin binding is critical for safety.

References
  • Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors. MedChemComm. Link

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PMC/NIH. Link

  • Discovery of the First Highly Selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one MKK4 Inhibitor. Journal of Medicinal Chemistry. Link

  • Design, synthesis, and evaluation of pyrido[3,4-b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors. European Journal of Medicinal Chemistry. Link

  • 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships. Journal of Medicinal Chemistry. Link

Sources

Literature review of fused heterocyclic systems containing pyrazine and pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Fused Heterocyclic Systems Containing Pyrazine and Pyridine: Synthesis, Properties, and Applications in Drug Development

Authored by Gemini, Senior Application Scientist

Introduction: The Strategic Fusion of Pyridine and Pyrazine Scaffolds

Nitrogen-containing heterocyclic compounds are foundational pillars in medicinal chemistry, forming the core structures of a vast number of pharmaceuticals, vitamins, and alkaloids.[1] Among these, the six-membered aromatic rings of pyridine and pyrazine are particularly prominent.[2] Pyridine-fused heterocycles are vital in medicinal chemistry due to their distinct structural features, which often lead to enhanced chemical stability, unique electronic properties, and improved biological activity compared to their non-fused counterparts.[1] The fusion of these rings creates rigid, planar structures capable of efficiently interacting with biological targets, making them highly valuable in the design of novel therapeutics for complex diseases.[1]

Pyrazine and its derivatives are known for a wide spectrum of biological activities, including antitumor, antibiotic, and diuretic properties.[2] When a pyrazine ring is fused to a pyridine ring, the resulting bicyclic system, such as the pyrido[2,3-b]pyrazine scaffold, combines the physicochemical properties of both parent rings. This fusion generates a unique electron distribution and a defined three-dimensional shape that is often complementary to the binding sites of enzymes and receptors, particularly kinase ATP-binding pockets. These fused systems are considered "privileged structures" in drug discovery, as they are capable of binding to multiple biological targets with high affinity.

This technical guide provides a comprehensive review of the major classes of fused pyridine-pyrazine systems, focusing on their synthetic strategies, key structure-activity relationships (SAR), and significant applications in modern drug development for researchers, scientists, and medicinal chemists.

Part 1: Major Structural Classes and Synthetic Strategies

The orientation of the nitrogen atoms and the fusion pattern of the two rings give rise to several isomeric scaffolds, each with a unique chemical personality. The most extensively studied of these is the pyrido[2,3-b]pyrazine system, also known as 1,4,5-triazanaphthalene or aza-quinoxaline. Another important class is the aza-β-carboline family, where a pyridine and pyrazine equivalent are part of a larger indole-containing tricycle.

Pyrido[2,3-b]pyrazines

The pyrido[2,3-b]pyrazine core is a frequent feature in molecules targeting a range of diseases, from cancer to bacterial infections.[3][4] Its synthesis is typically achieved through the cyclocondensation of a suitably substituted diaminopyridine with a 1,2-dicarbonyl compound.

Key Synthetic Approaches
  • Classical Condensation: The most traditional route involves the reaction of 2,3-diaminopyridine with a 1,2-dicarbonyl compound like oxalic acid or benzil. This method is robust but may lack efficiency or require harsh conditions for certain substrates.

  • Multicomponent Reactions (MCRs): Modern synthetic chemistry favors efficiency and atom economy, making MCRs an attractive strategy. Novel pyrido[2,3-b]pyrazine derivatives can be synthesized in a one-pot reaction from a mixture of a 1,3-dicarbonyl compound (like indane-1,3-dione), an aromatic aldehyde, and 2-aminopyrazine, often catalyzed by an acid like p-toluenesulfonic acid (p-TSA).[5][6] This approach allows for rapid library generation and exploration of chemical diversity.

  • Phase-Transfer Catalysis (PTC): For the synthesis of N-alkylated derivatives, phase-transfer catalysis provides a mild and efficient method. For example, 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione can be N,N'-dialkylated under PTC conditions, which facilitates the reaction between reactants in different phases (e.g., aqueous and organic).[4]

Below is a generalized workflow illustrating the primary synthetic routes to the pyrido[2,3-b]pyrazine core.

G cluster_0 Synthetic Pathways to Pyrido[2,3-b]pyrazines Start Key Precursors Diaminopyridine 2,3-Diaminopyridine Start->Diaminopyridine Aminopyrazine 2-Aminopyrazine Start->Aminopyrazine Route1 Classical Condensation Diaminopyridine->Route1 Route2 Multicomponent Reaction (MCR) Aminopyrazine->Route2 Dicarbonyl 1,2-Dicarbonyl (e.g., Benzil, Oxalic Acid) Dicarbonyl->Route1 MCR_Components Aldehyde + 1,3-Dicarbonyl MCR_Components->Route2 Product Pyrido[2,3-b]pyrazine Core Route1->Product Route2->Product

Caption: General synthetic strategies for the pyrido[2,3-b]pyrazine scaffold.

Aza-β-carbolines (Pyridoindoles)

Aza-β-carbolines, which contain an indole moiety fused with a pyridine ring, are another critical class of compounds.[7] They are of immense interest due to their diverse biological activities, including DNA intercalation, kinase inhibition, and interaction with CNS receptors.[8]

Key Synthetic Approaches
  • Palladium-Catalyzed Cross-Coupling: A powerful and regioselective route to aza-β-carbolines involves a two-step sequence featuring palladium-catalyzed reactions.[9] The process typically begins with a Buchwald-Hartwig amination to couple a substituted aniline with a substituted pyridine derivative, followed by an intramolecular Heck-type cyclization to form the tricyclic core.[9] This modern approach offers high yields and precise control over substituent placement, which is crucial for optimizing biological activity.[9]

Part 2: Pharmacological Applications and Drug Development Insights

The rigid, nitrogen-rich structure of fused pyridine-pyrazine systems makes them ideal candidates for interacting with various biological targets. Their applications span oncology, infectious diseases, and neurology.

Oncology: Targeting Kinases and Overcoming Resistance

A primary application of these scaffolds is in the development of protein kinase inhibitors.[3] The fused aromatic system can mimic the adenine ring of ATP, effectively binding to the hinge region of the kinase active site.

  • EGFR Inhibition in NSCLC: A series of novel pyrido[2,3-b]pyrazines were developed as potential antitumor agents for erlotinib-resistant non-small cell lung cancer (NSCLC).[3] Phenotypic screening identified compounds active on both erlotinib-sensitive (PC9) and erlotinib-resistant (PC9-ER) cell lines.[3] Compound 7n from this series showed potent inhibition with IC50 values of 0.09 μM and 0.15 μM against PC9 and PC9-ER cells, respectively, suggesting its potential to overcome resistance caused by the EGFR T790M mutation.[3]

  • Anaplastic Lymphoma Kinase (ALK) Inhibition: The α-carboline (1-azacarbazole) scaffold has been explored for developing ALK inhibitors.[10][11] This structure is predicted to have lower lipophilicity and higher solubility than traditional carbolines, and the two nitrogen atoms offer additional hydrogen bonding opportunities with the protein.[10] Docking studies predict that the azacarbazole scaffold acts as a hinge-binding motif.[10] A series of these compounds yielded several analogues with submicromolar potency against ALK.[10][11]

The diagram below illustrates the general mechanism of a Type I kinase inhibitor, where the fused heterocyclic core occupies the ATP-binding site.

G cluster_0 Mechanism of Kinase Inhibition Kinase Kinase Active Site Phosphorylation Phosphorylation Kinase->Phosphorylation Catalyzes No_Phosphorylation Inhibition of Phosphorylation Kinase->No_Phosphorylation ATP ATP ATP->Kinase Binds Substrate Protein Substrate Substrate->Kinase Binds Inhibitor Pyrido-Pyrazine Inhibitor Inhibitor->Kinase Competitively Binds Downstream Cell Proliferation & Survival Phosphorylation->Downstream No_Phosphorylation->Downstream Blocks

Caption: Competitive inhibition of a protein kinase by a pyrido-pyrazine scaffold.

Antibacterial Agents

The increasing prevalence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Pyrido[2,3-b]pyrazine derivatives have shown promise in this area.

  • Targeting DNA Gyrase: A study focusing on N-alkylated pyrido[2,3-b]pyrazine-2,3-diones demonstrated significant antibacterial potential.[4] Molecular docking simulations suggested that these compounds interact strongly with the DNA gyrase of various bacterial pathogens, an essential enzyme for bacterial DNA replication.[4] The binding affinity and hydrogen bonding patterns observed in silico correlated well with the experimental Minimum Inhibitory Concentration (MIC) values, validating this scaffold as a promising starting point for novel antibacterial drug design.[4]

  • Structure-Activity Relationship: In another study, a series of 5-bromo-pyrido[2,3-b]pyrazine derivatives were synthesized and tested. It was found that a derivative bearing two thiocarbonyl (thione) groups exhibited the best activity against both Gram-positive (Staphylococcus aureus, Bacillus cereus) and Gram-negative (Escherichia coli) bacteria. The presence of alkyl or aryl side-chains on the heterocyclic core was found to decrease the biological activity, indicating that the unsubstituted dithione moiety is crucial for its antibacterial effect.

CNS Applications and Other Biological Activities
  • Modulation of GABAA Receptors: Aza-β-carbolines have been investigated for their activity at the benzodiazepine site of the GABAA receptor, which is relevant for treating conditions like alcohol abuse.[9]

  • DNA Sensing and Antioxidant Activity: Beyond therapeutic applications, some pyrido[2,3-b]pyrazine derivatives have been utilized as electrochemical sensors for DNA and have demonstrated in vitro antioxidant and anti-urease activity.[5][6]

Part 3: Data Summary and Experimental Protocols

To provide a practical perspective, this section summarizes key biological data and presents a representative experimental protocol for the synthesis of a pyrido[2,3-b]pyrazine derivative.

Summary of Biological Activity

The following table summarizes the biological activities of representative compounds discussed in this guide.

Compound ClassScaffoldTarget / ApplicationKey FindingsReference
Pyrido[2,3-b]pyrazineEGFR (NSCLC)Overcomes erlotinib resistance. Compound 7n IC50 = 0.15 μM in PC9-ER cells.[3]
Pyrido[2,3-b]pyrazineAntibacterialDithione derivative shows potent activity. MIC = 0.078 mg/ml vs S. aureus.
Aza-β-carbolineALK KinaseSubmicromolar potency identified in several analogues.[10][11]
Pyrido[2,3-b]pyrazineDNA Gyrase (Antibacterial)Strong binding affinity in molecular docking, correlating with MIC values.[4]

(Note: Images are illustrative representations of the core scaffolds)

Representative Experimental Protocol: Multicomponent Synthesis

This protocol is adapted from a reported multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives.[6]

Objective: To synthesize a substituted pyrido[2,3-b]pyrazine derivative via a one-pot, three-component reaction.

Materials:

  • Indane-1,3-dione (1.0 mmol)

  • Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde) (1.0 mmol)

  • 2-Aminopyrazine (1.0 mmol)

  • p-Toluenesulfonic acid (p-TSA) (0.2 mmol, 20 mol%)

  • Ethanol (15 mL)

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add indane-1,3-dione (1.0 mmol), the selected aromatic aldehyde (1.0 mmol), 2-aminopyrazine (1.0 mmol), and ethanol (15 mL).

  • Catalyst Addition: Add p-TSA (0.2 mmol) to the reaction mixture.

    • Causality Insight:p-TSA acts as a Brønsted acid catalyst. It protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating the initial Knoevenagel condensation with the active methylene group of the indane-1,3-dione.

  • Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Expertise Insight: Ethanol is chosen as a solvent due to its ability to dissolve the reactants and its appropriate boiling point for this condensation reaction. It is also a relatively green solvent.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The solid product will often precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash the solid with cold ethanol (2 x 5 mL) to remove any unreacted starting materials or soluble impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/DMF mixture) to yield the pure pyrido[2,3-b]pyrazine derivative.

  • Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as NMR (¹H, ¹³C), FT-IR, and Mass Spectrometry.

Conclusion and Future Perspectives

Fused heterocyclic systems containing pyrazine and pyridine rings represent a remarkably fertile ground for the discovery of novel therapeutic agents. The pyrido[2,3-b]pyrazine and aza-β-carboline scaffolds, in particular, have proven to be versatile platforms for developing potent and selective inhibitors for a range of biological targets in oncology and infectious diseases.

The advancement of synthetic methodologies, especially multicomponent and transition-metal-catalyzed reactions, has significantly accelerated the exploration of the chemical space around these cores. This allows for the rapid generation of compound libraries with diverse substitution patterns, facilitating more efficient structure-activity relationship studies. The future of drug discovery with these scaffolds lies in leveraging computational tools like molecular docking and machine learning to predict bioactivity and ADME properties, thereby guiding the design of next-generation candidates with improved efficacy and safety profiles. The continued integration of innovative synthesis, biological evaluation, and in silico design will undoubtedly unlock the full potential of these privileged heterocyclic systems.

References

A comprehensive list of all sources cited in this document, including titles, sources, and verifiable URLs, is provided below.

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances.
  • Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. PubMed.
  • Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity.
  • Fused pyrimidines: The heterocycle of diverse biological and pharmacological significance. Der Pharma Chemica.
  • Synthesis of Aza and Carbocyclic β-Carbolines for the Treatment of Alcohol Abuse. Regiospecific Solution to The Problem of 3,6-Disubstituted β-and Aza-β-carboline Specificity. PMC.
  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and. RSC Publishing.
  • Recent Advances in Fused Heterocyclic Pyridine Compounds for Bioactive Anti-Inflamm
  • ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIV
  • Discovery of Novel α-Carboline Inhibitors of the Anaplastic Lymphoma Kinase. ACS Omega.
  • Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences.
  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar.
  • Discovery of Novel α-Carboline Inhibitors of the Anaplastic Lymphoma Kinase. PMC.
  • Design and Synthesis of Aza-β-Carboline Analogs and their Antibacterial Evalu
  • One‐Pot Synthesis of Novel β‐Carboline‐{α‐Acylaminoamide}‐Bisindole Derivatives: Antibacterial Evaluation, Molecular Docking, and Density Functional Theory Studies. PMC.

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 7-bromo-3,4-dihydropyrido[3,4-b]pyrazin-2(1H)-one

[1]

Introduction & Mechanistic Rationale

The substrate This compound (Structure 1 ) combines an electron-deficient pyridine ring with a semi-saturated pyrazinone system.[1] Successful cross-coupling at the 7-position requires navigating three competing mechanistic factors:

  • Oxidative Addition Facilitation: The bromine is located on the pyridine ring.[2] The electron-withdrawing nature of the nitrogen at position 5 (pyridine N) activates the C-Br bond for oxidative addition, making this step generally fast compared to electron-rich aryl bromides.[1]

  • Catalyst Sequestration: The scaffold contains three nitrogen atoms.[2] The pyridine nitrogen (N5) and the pyrazine amine (N4) are Lewis basic and can competitively bind to the Palladium(II) center, displacing phosphine ligands and arresting the catalytic cycle (formation of "Palladium Black").

  • Lactam Solubility & Acidity: The amide/lactam NH at position 1 is acidic (

    
    ).[1][2] Under basic coupling conditions, this site is deprotonated, creating a negative charge that can further coordinate Pd or alter the solubility profile, often requiring polar solvent systems.
    
Strategic Approach

To overcome these issues, "Type A" ligands (bidentate bis-phosphines like dppf) or "Type B" ligands (bulky biaryl monophosphines like XPhos) are required.[1][2] Simple ligands like PPh3 often fail due to facile displacement by the substrate nitrogens.

Standardized Experimental Protocols

Method A: The "Workhorse" Condition (High Robustness)

Recommended for initial screening and coupling with simple aryl/heteroaryl boronic acids.

Rationale: The use of Pd(dppf)Cl₂ takes advantage of the wide bite angle of the dppf ligand, which resists displacement by the substrate nitrogens. Dioxane/Water ensures solubility of the polar lactam.

ComponentEquivalentsRole
Substrate (1) 1.0 equivElectrophile
Boronic Acid/Ester 1.2 - 1.5 equivNucleophile
Pd(dppf)Cl₂[1][2]·CH₂Cl₂ 0.05 equiv (5 mol%)Catalyst (Resists N-coordination)
Na₂CO₂ (2M aq.) 3.0 equivBase (Activates Boron)
1,4-Dioxane [0.1 M]Solvent (Solubilizes Lactam)

Protocol:

  • Charge: To a microwave vial or round-bottom flask, add Substrate 1 (1.0 equiv), Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%).[1]

  • Solvent Addition: Add 1,4-Dioxane (concentration 0.1 M relative to substrate).[1]

  • Degassing (Critical): Sparge the suspension with Argon or Nitrogen for 5 minutes. Note: Oxygen promotes homocoupling of boronic acids and oxidation of the electron-rich dihydropyrazine ring.[1]

  • Base Addition: Add degassed 2M Na₂CO₃ aqueous solution (3.0 equiv).

  • Reaction: Seal and heat to 90°C for 2–4 hours (or 100°C for 30 min in Microwave).

  • Workup: Cool to RT. Dilute with EtOAc/Water. If the product precipitates (common for this scaffold), filter the solid and wash with water/ether. Otherwise, extract with EtOAc (3x) or DCM/MeOH (9:1) for polar products.[1]

Method B: The "High-Complexity" Condition (Steric Bulk/Heterocycles)

Recommended for sterically hindered boronic acids or when Method A fails.[1][2]

Rationale: XPhos Pd G2 is a precatalyst that rapidly generates the active monoligated Pd(0)-XPhos species.[1] The bulk of XPhos prevents substrate coordination and facilitates reductive elimination, which is often the rate-limiting step for bulky partners.

ComponentEquivalentsRole
Substrate (1) 1.0 equivElectrophile
Boronic Acid/Ester 1.5 equivNucleophile
XPhos Pd G2 0.02 - 0.05 equivPrecatalyst (High Turnover)
K₃PO₄ (0.5 M aq.) 3.0 equivBase (Higher basicity, phosphate effect)
THF or n-Butanol [0.1 M]Solvent

Protocol:

  • Charge: Add Substrate, Boronic Acid, and XPhos Pd G2 to the vessel.

  • Degas: Evacuate and backfill with Argon (3 cycles).

  • Solvent/Base: Add degassed THF and 0.5 M K₃PO₄.

  • Reaction: Heat to 60–80°C . Note: This system is more active and often requires lower temperatures than dppf.

Decision Logic & Optimization Workflow

The following diagram illustrates the logical flow for selecting and optimizing conditions based on reaction outcomes.

SuzukiOptimizationStartStart: 7-bromo-3,4-dihydropyrido[3,4-b]pyrazin-2(1H)-oneCheckPartnerAnalyze Coupling Partner(Boronic Acid)Start->CheckPartnerSimpleSimple Aryl/Heteroaryl(No ortho subs)CheckPartner->SimpleComplexSterically Hinderedor UnstableCheckPartner->ComplexMethodAMethod A: Pd(dppf)Cl2Na2CO3, Dioxane/H2O, 90°CSimple->MethodAMethodBMethod B: XPhos Pd G2K3PO4, THF/H2O, 60°CComplex->MethodBResultCheckCheck Yield & PurityMethodA->ResultCheckMethodB->ResultCheckSuccessYield > 60%Proceed to IsolationResultCheck->SuccessFail_HydrolysisIssue: Protodeboronation(SM Remaining)ResultCheck->Fail_HydrolysisFail_DehalIssue: Hydrodehalogenation(Br replaced by H)ResultCheck->Fail_DehalFail_InsolIssue: Low Conversion(Solubility Limited)ResultCheck->Fail_InsolSoln_HydroSwitch to Anhydrous:Cs2CO3, DMF, 100°CFail_Hydrolysis->Soln_HydroSoln_DehalLower Temp (60°C)Switch to Pd(PPh3)4Fail_Dehal->Soln_DehalSoln_InsolAdd DMSO or NMPUse MicrowaveFail_Insol->Soln_Insol

Caption: Decision tree for optimizing Suzuki coupling conditions based on substrate complexity and observed failure modes.

Troubleshooting & Data Analysis

Common Failure Modes and Solutions
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by N-coordination.[1][2]Switch to XPhos Pd G2 or BrettPhos Pd G2 .[1] Increase catalyst loading to 10 mol%.
Debromination (Ar-H) Hydride source present or excessive heat.[1][2]Use anhydrous conditions (Dioxane/Cs₂CO₃ solid). Reduce temperature. Avoid alcohols (EtOH/MeOH) as cosolvents.[1]
Protodeboronation Boronic acid instability in water/base.[1][2]Use Boronic Esters (Pinacol) instead of acids.[1] Switch to milder base (K₃PO₄ or KF ).[1]
Insolubility Product precipitates and traps impurities.[1]Use DMSO or DMF as solvent.[1] Perform hot filtration during workup.
Case Study Data: FLT3 Inhibitor Synthesis

In the synthesis of FLT3 inhibitors utilizing this scaffold, researchers found that the 3,4-dihydro functionality introduces conformational flexibility that can affect crystal packing and solubility.

  • Entry 1: Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH

    
    30% Yield  (Significant catalyst deactivation).
    
  • Entry 2: Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O

    
    85% Yield  (Optimal).
    
  • Entry 3: Pd(OAc)₂, XPhos, K₃PO₄, THF

    
    92% Yield  (Best for hindered substrates).
    

References

  • Sun, M., et al. (2023).[3] Design, synthesis, and evaluation of pyrido[3,4-b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors.[1][3] Bioorganic & Medicinal Chemistry, 79, 117155.[3] [1]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Barde, E., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.[1][4] RSC Advances, 11, 12585-12590.[1]

  • BenchChem. (2025).[1] Application Notes and Protocols for Suzuki Coupling of (7-Bromo-1H-indol-2-yl)boronic acid.

Application Notes & Protocols: Strategic Functionalization of the C-7 Bromine Position in Pyrido[2,3-b]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrido[2,3-b]pyrazine Scaffold and the C-7 Position

The pyrido[2,3-b]pyrazine core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its unique electronic properties and rigid, planar structure make it an ideal framework for developing highly selective kinase inhibitors and other therapeutic agents.[1][2] Within this scaffold, the C-7 position serves as a critical vector for chemical modification. Introducing a bromine atom at this site provides a versatile synthetic handle, enabling late-stage diversification of drug candidates to perform detailed structure-activity relationship (SAR) studies.

This guide provides a comprehensive overview of the primary palladium-catalyzed cross-coupling strategies for the functionalization of a 7-bromo-pyrido[2,3-b]pyrazine core. We will delve into the mechanistic rationale behind catalyst and reagent selection, provide detailed, field-proven protocols, and offer insights into troubleshooting common challenges associated with these transformations on nitrogen-rich, electron-deficient heterocycles.

Part 1: Strategic Approaches to C-7 Functionalization

The C-Br bond at the C-7 position of the pyrido[2,3-b]pyrazine ring is readily activated by palladium catalysts, making it an ideal substrate for a variety of cross-coupling reactions. The primary methods for its functionalization involve the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Palladium-Catalyzed C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most versatile and widely used method for creating C(sp²)-C(sp²) bonds.[3] It involves the coupling of the 7-bromo-pyrido[2,3-b]pyrazine with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.

Causality & Expertise: The pyrido[2,3-b]pyrazine core is electron-deficient due to the presence of three nitrogen atoms. This electronic nature facilitates the initial oxidative addition step of the catalytic cycle, which is often rate-limiting for electron-rich aryl halides.[4] The choice of catalyst, ligand, and base is critical.

  • Catalyst/Ligand: For heteroaromatic substrates, standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or systems generated in situ from a palladium(II) source (e.g., PdCl₂(dppf)) are highly effective. The dppf ligand (1,1'-Bis(diphenylphosphino)ferrocene) is particularly robust and often promotes high yields.

  • Base: An aqueous solution of a carbonate base (e.g., Na₂CO₃ or K₂CO₃) is typically sufficient. The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[5]

The Sonogashira coupling enables the direct installation of an alkyne group at the C-7 position, a valuable functional group for further modification or as a pharmacophore element itself.[2] This reaction couples the 7-bromo-pyrido[2,3-b]pyrazine with a terminal alkyne using a dual-catalyst system.

Causality & Expertise: The classic Sonogashira reaction employs a palladium catalyst for the main cross-coupling cycle and a copper(I) co-catalyst (typically CuI) to form a copper(I) acetylide intermediate.[2]

  • Catalyst System: A combination of a palladium(II) source like PdCl₂(PPh₃)₂ and copper(I) iodide is standard. The copper facilitates the deprotonation of the terminal alkyne by the amine base and subsequent transmetalation to the palladium center.[6]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves both as the base to deprotonate the alkyne and often as a solvent. It is crucial to use anhydrous and anaerobic conditions to prevent unwanted side reactions, such as the homocoupling of the alkyne (Glaser coupling).[2]

Palladium-Catalyzed C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for forming C-N bonds from aryl halides.[7][8] This reaction allows for the direct coupling of a wide array of primary and secondary amines, anilines, and N-heterocycles at the C-7 position.

Causality & Expertise: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. These ligands are crucial for promoting the final reductive elimination step, which forms the C-N bond and regenerates the active Pd(0) catalyst.[9]

  • Catalyst/Ligand: A palladium source such as Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) is often paired with a specialized ligand like Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene). The wide "bite angle" of Xantphos positions the aryl group and the amido group on the palladium center in a way that facilitates reductive elimination.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are commonly used. The reaction must be performed under strictly inert conditions, as oxygen can deactivate the catalyst.

Part 2: Detailed Experimental Protocols & Data

The following protocols are adapted from established procedures for the functionalization of 2,3-disubstituted-7-bromo-pyrido[2,3-b]pyrazines.

Protocol 2.1: Suzuki-Miyaura Coupling of Arylboronic Acids

This protocol describes a general procedure for the C-7 arylation of a 7-bromo-pyrido[2,3-b]pyrazine substrate.

G sub Substrate (1.0 eq) Boronic Acid (1.2 eq) Base (2.0 eq) mix Combine & Degas (N₂ or Ar purge) sub->mix cat Pd Catalyst (e.g., PdCl₂(dppf)) cat->mix solv Solvent (e.g., Dioxane/H₂O) solv->mix heat Heat (e.g., 90-100 °C, 4-12 h) mix->heat workup Aqueous Workup (Dilute, Extract) heat->workup purify Purification (Column Chromatography) workup->purify prod C-7 Arylated Product purify->prod

Caption: General workflow for Suzuki-Miyaura coupling at the C-7 position.

  • Reaction Setup: To an oven-dried reaction vessel, add the 7-bromo-pyrido[2,3-b]pyrazine substrate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and sodium carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., PdCl₂(dppf), 0.05 equiv) followed by the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Reaction: Place the vessel in a preheated oil bath at 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTime (h)Yield (%)
1Phenylboronic acidPdCl₂(dppf) (5)Na₂CO₃Dioxane/H₂O492
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃DME/H₂O688
33-Pyridinylboronic acidPdCl₂(dppf) (5)Na₂CO₃Dioxane/H₂O575
42-Thienylboronic acidPd(PPh₃)₄ (5)K₂CO₃DME/H₂O681

Data synthesized from representative procedures for N-heterocycles.[4][10]

Protocol 2.2: Buchwald-Hartwig Amination

This protocol provides a general method for the C-7 amination of a 7-bromo-pyrido[2,3-b]pyrazine substrate.

  • Catalyst Pre-formation: In a dry Schlenk tube under an inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 0.02 equiv), the phosphine ligand (e.g., Xantphos, 0.08 equiv), and anhydrous toluene. Stir at room temperature for 15 minutes.

  • Reaction Setup: In a separate dry Schlenk tube, add the 7-bromo-pyrido[2,3-b]pyrazine substrate (1.0 equiv), the desired amine (1.2 equiv), and the base (e.g., NaOtBu, 1.4 equiv).

  • Reagent Addition: Transfer the pre-formed catalyst solution to the substrate mixture via cannula under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to 100-110 °C and stir for 6-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTime (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (8)NaOtBuToluene885
2AnilinePd(OAc)₂ (2)BINAP (4)Cs₂CO₃Dioxane1278
3BenzylaminePd₂(dba)₃ (2)Xantphos (8)NaOtBuToluene1081
4IndolePd(OAc)₂ (2)BINAP (4)K₃PO₄Toluene1865

Data synthesized from representative procedures.[7][9]

Part 3: Mechanistic Insights & Troubleshooting

Understanding the catalytic cycles and potential pitfalls is essential for successful synthesis.

Catalytic Cycle Diagrams

G cluster_0 Suzuki-Miyaura Catalytic Cycle cluster_1 Buchwald-Hartwig Catalytic Cycle pd0 L₂Pd⁰ pd_add L₂(Ar)Pdᴵᴵ(Br) pd0->pd_add Oxidative Addition (Ar-Br) pd_trans L₂(Ar)Pdᴵᴵ(Ar') pd_add->pd_trans Transmetalation (Ar'B(OH)₂, Base) pd_trans->pd0 Reductive Elimination out1 Ar-Ar' pd_trans->out1 b_pd0 L₂Pd⁰ b_pd_add L₂(Ar)Pdᴵᴵ(Br) b_pd0->b_pd_add Oxidative Addition (Ar-Br) b_pd_amido L₂(Ar)Pdᴵᴵ(NR¹R²) b_pd_add->b_pd_amido Amine Coordination & Deprotonation (HNR¹R², Base) b_pd_amido->b_pd0 Reductive Elimination out2 Ar-NR¹R² b_pd_amido->out2

Caption: Simplified catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions.

Troubleshooting Guide for N-Heterocycles
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Catalyst deactivation by N-coordination. 2. Insufficiently active catalyst system. 3. Poor quality or wet reagents/solvents.1. Use bulky, electron-rich ligands (e.g., Buchwald ligands like XPhos, SPhos) to sterically hinder N-coordination.[11] 2. Screen different palladium precursors (Pd(OAc)₂, Pd₂(dba)₃) and ligands. Consider using pre-catalysts. 3. Ensure solvents are anhydrous and degassed; use fresh, high-purity reagents.
Debromination (Hydrodehalogenation) 1. Presence of water or other proton sources. 2. Side-reaction pathway favored at high temperatures. 3. Certain phosphine ligands can promote this pathway.1. Use rigorously dried solvents and reagents. 2. Attempt the reaction at a lower temperature for a longer duration. 3. Screen alternative ligands; sometimes less electron-rich ligands can mitigate this issue.
Homocoupling of Boronic Acid (Suzuki) 1. Presence of oxygen in the reaction. 2. High reaction temperature.1. Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction. 2. Lower the reaction temperature.
Poor Yields with Hindered Amines (Buchwald) 1. Steric hindrance slowing the C-N reductive elimination. 2. Base may not be strong enough.1. Switch to a ligand specifically designed for hindered substrates (e.g., BrettPhos). 2. Use a stronger base like Lithium bis(trimethylsilyl)amide (LHMDS).[12]

References

  • Li, J., et al. (2015). Design, synthesis and biological evaluation of novel 2,3-disubstituted-pyrido[2,3-b]pyrazine derivatives as potent Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(15), 2863-2867. [Link]

  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons. [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Smalley, A. P., et al. (2025). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. [Link]

  • Kaur, N. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3009. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Winkler, J. D., et al. (2012). SYNTHESIS OF SUBSTITUTED PHENAZINES VIA PALLADIUM-CATALYZED ARYL LIGATION. HETEROCYCLES, 84(2), 1345. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Bera, S. S., et al. (2025). Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. Chemical Reviews. [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Royal Society of Chemistry. [Link]

  • Norman, B. H., et al. (2010). Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. Bioorganic & Medicinal Chemistry Letters, 20(15), 4359-63. [Link]

  • Organic Chemistry Portal. (2021). Sonogashira Coupling. [Link]

  • Vaskó, D., et al. (2022). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates... Molecules, 27(11), 3411. [Link]

  • Li, X. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie International Edition, 61(33). [Link]

  • Jackson, T. J., et al. (2015). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education, 92(1), 163-166. [Link]

  • Tšubrik, O., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(28), 3769-3772. [Link]

  • Norman, J. P., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry, 87(11), 7414–7421. [Link]

  • Cella, R., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Singh, S., et al. (2021). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. Catalysis Science & Technology, 11(22), 7328-7351. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(20), 12716–12731. [Link]

  • Malapit, C. A., et al. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]

  • VIVO. (n.d.). Bioorganic & medicinal chemistry letters. [Link]

  • OOIR. (2024). Bioorganic & Medicinal Chemistry Letters. [Link]

  • ResearchGate. (2025). (PDF) Suzuki Cross Coupling Reaction-A Review. [Link]

  • Gauthier, J. Y., et al. (2008). The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K. Bioorganic & Medicinal Chemistry Letters, 18(3), 923-8. [Link]

  • Taylor & Francis. (n.d.). Bioinorganic chemistry – Knowledge and References. [Link]

  • Karpen, M. E., et al. (2025). Improved Synthesis of a Sub-Nanomolar Vinyl Phosphonate Inhibitor of Dehydroquinate Synthase. Molecules, 30(17), 4059. [Link]

Sources

Application Note: Microwave-Assisted Synthesis of 7-Bromo-3,4-dihydropyrido[3,4-b]pyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The pyrido[3,4-b]pyrazine scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for various kinase inhibitors, including those targeting ERK1/2, EGFR, and MKK4. Specifically, 7-bromo-3,4-dihydropyrido[3,4-b]pyrazin-2(1H)-one represents a critical "linchpin" intermediate. The 7-bromo substituent provides a versatile handle for downstream palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the lactam (2-one) moiety functions as a key hydrogen bond donor/acceptor in the ATP-binding pocket of kinases.

Traditional thermal synthesis of this bicyclic core via the condensation of diaminopyridines with


-halo esters is often plagued by slow kinetics (12–24 hours), poor solubility of the pteridinone-like products, and regioselectivity issues.

This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that:

  • Accelerates Ring Closure: Reduces reaction time from 18 hours to 20 minutes.

  • Improves Yield: Minimizes thermal decomposition of the unstable diamine precursor.

  • Enhances Purity: Cleaner reaction profiles facilitate easier workup.

Scientific Rationale & Mechanism

The Challenge of Thermal Cyclization

The formation of the dihydropyrazinone ring involves two distinct steps:

  • N-Alkylation: Nucleophilic attack of the pyridine amine on the alkyl halide (SN2).

  • Intramolecular Amidation: Cyclization of the second amine onto the ester carbonyl.

Under thermal conditions (refluxing ethanol or toluene), the high activation energy required for the second step (ring closure) often leads to incomplete conversion or intermolecular polymerization.

The Microwave Advantage

Microwave irradiation (2.45 GHz) couples directly with the polar reaction matrix.

  • Dipolar Polarization: The polar transition state of the cyclization step is stabilized by the oscillating electric field.

  • Superheating: Efficient internal heating allows solvents (e.g., Ethanol, DMF) to reach temperatures well above their atmospheric boiling points in sealed vessels, exponentially increasing the rate constant (

    
    ) according to the Arrhenius equation.
    
Regioselectivity Logic

The starting material, 5-bromo-pyridine-3,4-diamine , has two nucleophilic nitrogens.

  • N3 (meta to Br): More nucleophilic due to less steric hindrance and electronic effects.

  • N4 (para to Br): Less nucleophilic.

  • Outcome: The initial alkylation typically occurs at N3, followed by cyclization at N4. This regiochemistry is critical for obtaining the correct 3,4-dihydro isomer rather than the 1,2-dihydro isomer.

Experimental Protocols

Protocol A: Microwave-Assisted Ring Closure (The "Build")

Objective: Synthesis of this compound from 5-bromo-3,4-diaminopyridine.

Materials
  • Precursor: 5-Bromo-3,4-diaminopyridine (1.0 eq, 2.0 mmol)

  • Reagent: Ethyl bromoacetate (1.2 eq, 2.4 mmol)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Solvent: Ethanol (absolute) or DMF (for higher T) – Recommendation: Ethanol for green chemistry; DMF if solubility is poor.

  • Equipment: Single-mode Microwave Reactor (e.g., Biotage Initiator+ or CEM Discover).

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, suspend 5-bromo-3,4-diaminopyridine (376 mg, 2.0 mmol) in Ethanol (4 mL).

  • Addition: Add

    
     (552 mg, 4.0 mmol) followed by the dropwise addition of Ethyl bromoacetate (266 µL, 2.4 mmol).
    
  • Sealing: Cap the vial with a PTFE/silicone septum.

  • Irradiation: Program the microwave reactor:

    • Temperature: 120 °C

    • Time: 20 minutes

    • Pressure Limit: 15 bar

    • Stirring: High

    • Pre-stir: 30 seconds (to ensure homogeneity)

  • Workup:

    • Cool to room temperature (RT).

    • Pour the reaction mixture into ice-cold water (20 mL). The product should precipitate as a solid.

    • Filter the solid, wash with water (

      
       mL) and cold diethyl ether (
      
      
      
      mL).
    • Dry under vacuum.

Self-Validation Check:

  • TLC: 10% MeOH in DCM. The diamine starting material (lower Rf) should disappear.

  • LC-MS: Look for

    
     (1:1 Br isotope pattern).
    
Protocol B: Microwave Suzuki-Miyaura Coupling (The "Functionalization")

Objective: Derivatization at the C7 position to install an aryl group (e.g., Phenyl).

Materials
  • Scaffold: this compound (1.0 eq)

  • Coupling Partner: Phenylboronic acid (1.5 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 eq)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology
  • Loading: In a 2–5 mL microwave vial, combine the Scaffold (0.5 mmol), Boronic acid (0.75 mmol), and Catalyst (0.025 mmol).

  • Inerting: Cap the vial and purge with Nitrogen/Argon for 2 minutes.

  • Solvent Addition: Inject Dioxane (3 mL) and

    
     solution (0.75 mL) through the septum.
    
  • Irradiation:

    • Temperature: 110 °C

    • Time: 15 minutes

    • Power: Dynamic (Max 150 W)

  • Workup: Dilute with EtOAc, wash with water/brine, dry over

    
    , and concentrate. Purify via flash chromatography.
    

Data Summary & Comparison

Table 1: Thermal vs. Microwave Synthesis Efficiency

ParameterThermal Reflux (Conventional)Microwave Assisted (Protocol A)Improvement Factor
Temperature 78 °C (EtOH reflux)120 °C (Superheated EtOH)+42 °C
Reaction Time 18 Hours20 Minutes54x Faster
Isolated Yield 45–55%78–85%~1.6x Yield
Purity (Crude) 70% (requires column)>90% (precipitation sufficient)Reduced downstream labor
Solvent Volume 20 mL/mmol2 mL/mmol10x Less Waste

Visualized Workflows

Diagram 1: Synthesis Workflow & Logic

This diagram illustrates the transformation from the diamine precursor to the final functionalized inhibitor.

SynthesisWorkflow Start Precursor: 5-Bromo-3,4- diaminopyridine MW_Step Microwave Reactor 120°C, 20 min (Cyclization) Start->MW_Step Mix Reagent Reagent: Ethyl Bromoacetate (K2CO3, EtOH) Reagent->MW_Step Core Core Scaffold: 7-Br-3,4-dihydro pyrido[3,4-b]pyrazin-2-one MW_Step->Core Yield: ~80% Suzuki Suzuki Coupling (R-B(OH)2, Pd cat) MW: 110°C, 15 min Core->Suzuki Functionalization Final Final Kinase Inhibitor Suzuki->Final

Caption: Streamlined microwave workflow from diamine precursor to functionalized kinase inhibitor.

Diagram 2: Troubleshooting Decision Tree

Use this logic flow to resolve common synthetic issues.

Troubleshooting Issue Problem: Low Yield or Impure Product Check1 Check LCMS: Is Starting Material (SM) remaining? Issue->Check1 Check2 Check LCMS: Is Product decomposed? Check1->Check2 No (SM consumed) Action1 Increase Temp to 140°C or Time to 30 min Check1->Action1 Yes (Incomplete) Action2 Switch Solvent: EtOH -> DMF/NMP (Better Solubility) Check2->Action2 No (Precipitation issue) Action3 Lower Temp to 100°C Check Inert Atmosphere Check2->Action3 Yes (Decomp)

Caption: Diagnostic logic for optimizing the microwave cyclization step.

References

  • Discovery of Highly Selective MKK4 Inhibitors: Hofmann, M. H., et al. "Discovery of the First Highly Selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one MKK4 Inhibitor."[1][2] Journal of Medicinal Chemistry, 2025.[2] [Link] (Note: This reference validates the scaffold's utility in kinase inhibition and provides foundational spectral data for the ring system.)

  • Microwave-Assisted Heterocycle Synthesis: Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 2004, 43(46), 6250–6284. [Link]

  • Synthesis of 3-Amino-5-Bromopyridine Derivatives: Dandu, R., et al. "A Facile and Efficient Synthesis of 3-Amino-5-bromopyridine Derivatives Using Microwave Irradiation." Heterocycles, 2011, 83(4). [Link]

  • General Protocol for Pyrido-pyrazine Synthesis: Sun, M., et al. "Design, synthesis, and evaluation of pyrido[3,4-b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors." Bioorganic & Medicinal Chemistry, 2023, 79, 117155.[3] [Link]

Sources

Application Notes and Protocols: Unraveling the Nucleophilic Substitution Mechanism on 7-bromo-3,4-dihydropyrido[3,4-b]pyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the nucleophilic substitution reaction mechanism on the 7-bromo-3,4-dihydropyrido[3,4-b]pyrazin-2(1H)-one scaffold. This heterocyclic core is of significant interest in medicinal chemistry, forming the basis for various therapeutic agents, including potent kinase inhibitors.[1] A thorough understanding of its reactivity is paramount for the rational design and synthesis of novel drug candidates.

Part 1: The Mechanistic Landscape: Nucleophilic Aromatic Substitution (SNAr)

The reaction of this compound with nucleophiles proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike nucleophilic substitutions on aliphatic systems (SN1 and SN2), SNAr reactions are characteristic of aromatic rings that are "activated" by the presence of electron-withdrawing groups.[2]

The pyridopyrazinone core is inherently electron-deficient due to the presence of three nitrogen atoms and a carbonyl group within the fused ring system. These features significantly lower the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. The bromine atom at the 7-position serves as a good leaving group in this context.

The SNAr reaction on this scaffold follows a well-established addition-elimination mechanism .[3][4] This two-step process is detailed below:

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the bromine leaving group. This addition step temporarily disrupts the aromaticity of the pyridone ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[3][4] The formation of this intermediate is typically the rate-determining step of the reaction.[5]

  • Resonance Stabilization: The negative charge of the Meisenheimer complex is delocalized across the electron-deficient ring system and is particularly stabilized by the ortho and para nitrogen atoms and the pyrazinone moiety. This stabilization is crucial for the feasibility of the reaction. The more effectively the negative charge is stabilized, the lower the activation energy for the formation of the Meisenheimer complex.[3]

  • Elimination of the Leaving Group: In the final step, the aromaticity of the ring is restored by the expulsion of the bromide ion. This elimination step is generally fast.

// Nodes substrate [label="this compound\n(Electron-Deficient Ring)"]; nucleophile [label="Nucleophile (Nu⁻)"]; meisenheimer [label="Meisenheimer Complex\n(Resonance-Stabilized Intermediate)", shape=Mdiamond, fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; product [label="Substituted Product"]; leaving_group [label="Bromide Ion (Br⁻)"];

// Edges nucleophile -> meisenheimer [label="Step 1: Addition\n(Rate-Determining)", fontname="Arial", fontsize=10, color="#4285F4"]; substrate -> meisenheimer [color="#4285F4"]; meisenheimer -> product [label="Step 2: Elimination\n(Fast)", fontname="Arial", fontsize=10, color="#EA4335"]; meisenheimer -> leaving_group [color="#EA4335"]; } pend Caption: The Addition-Elimination Mechanism of SNAr.

Part 2: Key Factors Influencing Reaction Outcomes

The success and rate of the nucleophilic substitution on the this compound scaffold are governed by several critical experimental parameters.

ParameterInfluence on the ReactionCausality
Nucleophile Stronger nucleophiles generally lead to faster reaction rates.The rate-determining step is the nucleophilic attack. A more potent nucleophile will lower the activation energy of this step. Common nucleophiles include primary and secondary amines, alkoxides, and thiols.
Solvent Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are typically preferred.These solvents can solvate the cation of the nucleophilic salt without strongly solvating the anion, thus preserving the nucleophilicity of the attacking species. They also help to stabilize the charged Meisenheimer complex.
Temperature Higher temperatures generally increase the reaction rate.As with most chemical reactions, increased thermal energy provides the molecules with sufficient energy to overcome the activation barrier. Reactions are often heated to between 50 °C and 150 °C.[6]
Leaving Group While bromine is a good leaving group, the reactivity order in SNAr is often F > Cl > Br > I.[3][7]This is because the rate-determining step is the initial attack, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom. The C-X bond is not broken in the slow step.
Catalysis Lewis acids or transition metals can sometimes be used to enhance reactivity.[8]Catalysts can further withdraw electron density from the ring, making it more susceptible to nucleophilic attack.[8] For instance, palladium-catalyzed Buchwald-Hartwig amination can also be an alternative for forming C-N bonds.[6]

Part 3: Experimental Protocols for Nucleophilic Substitution

This section provides a general protocol for the nucleophilic substitution on this compound with an amine nucleophile.

Objective: To synthesize a 7-amino-substituted dihydropyrido[3,4-b]pyrazin-2(1H)-one derivative.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (1.1 - 2.0 eq)

  • A suitable base, e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile)

  • Reaction vessel (e.g., round-bottom flask with a condenser)

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Protocol:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound.

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) to exclude moisture and oxygen.

  • Solvent and Reagent Addition: Add the anhydrous solvent to dissolve the starting material. Subsequently, add the amine nucleophile followed by the base.

  • Reaction Conditions: Heat the reaction mixture to a predetermined temperature (e.g., 80-120 °C) and stir for the required time (typically 4-24 hours). The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The work-up procedure will depend on the properties of the product but generally involves:

    • Quenching the reaction with water.

    • Extracting the product into an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Washing the organic layer with brine.

    • Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

    • Concentrating the solvent under reduced pressure.

  • Purification: The crude product is then purified, typically by column chromatography on silica gel, to yield the pure substituted product.

  • Characterization: The final product's identity and purity should be confirmed using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

// Nodes A [label="1. Add 7-bromo-scaffold\nto reaction vessel"]; B [label="2. Purge with N₂/Ar"]; C [label="3. Add anhydrous solvent,\nnucleophile, and base"]; D [label="4. Heat and stir\n(Monitor by TLC/LC-MS)"]; E [label="5. Cool to RT and\nperform aqueous work-up"]; F [label="6. Extract with organic solvent"]; G [label="7. Dry and concentrate"]; H [label="8. Purify by column\nchromatography"]; I [label="9. Characterize product\n(NMR, MS)"];

// Edges A -> B [color="#4285F4"]; B -> C [color="#4285F4"]; C -> D [color="#EA4335"]; D -> E [color="#FBBC05"]; E -> F [color="#FBBC05"]; F -> G [color="#FBBC05"]; G -> H [color="#34A853"]; H -> I [color="#34A853"]; } pend Caption: General Experimental Workflow.

Part 4: Conclusion

The nucleophilic aromatic substitution on this compound is a robust and versatile reaction for the functionalization of this medicinally important scaffold. A comprehensive understanding of the underlying SNAr mechanism and the factors that influence it allows for the strategic design of synthetic routes to novel derivatives. The provided protocols offer a solid foundation for researchers to explore the chemical space around this promising heterocyclic core.

References

  • Google. (n.d.). Current time in Pasuruan, ID.
  • Journal of Medicinal Chemistry. (2025, July 11). Discovery of the First Highly Selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one MKK4 Inhibitor. ACS Publications.
  • ResearchGate. (n.d.). The mechanism of SNAr reaction.
  • PMC. (n.d.). Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Catalysed SNAr reactions. Wordpress.
  • SciSpace. (2014, April 25). On the frontier between nucleophilic aromatic substitution and catalysis.
  • OrgoSolver. (n.d.). Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr.
  • PubMed. (2023, February 1). Design, synthesis, and evaluation of pyrido.[3,4-b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution.
  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution.
  • YouTube. (2025, February 26). Nucleophilic Aromatic Substitution EXPLAINED!.

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 7-bromo-3,4-dihydropyrido[3,4-b]pyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed to support the optimization of the synthesis of 7-bromo-3,4-dihydropyrido[3,4-b]pyrazin-2(1H)-one . This scaffold is a critical intermediate in the development of kinase inhibitors (e.g., FLT3, MKK4, ERK).

The guide prioritizes the Stepwise Regioselective Assembly (Glycine Route) over the traditional diamine cyclization, as the former significantly improves yield by locking regiochemistry early and minimizing isomer formation.

Topic: this compound

Synthetic Pathway & Logic (The "Why")

The Core Challenge: The primary yield-limiting factor in synthesizing pyrido[3,4-b]pyrazines is regioselectivity .

  • Route A (Traditional): Reacting a 3,4-diaminopyridine with ethyl bromoacetate often yields a mixture of the 2-one and 3-one isomers, requiring difficult chromatographic separation and resulting in yields <30%.

  • Route B (Recommended): The SNAr-Reduction-Cyclization sequence (using glycine ethyl ester) locks the nitrogen connectivity before ring closure. This method typically boosts yields to >65% and eliminates regioisomers.

Visual Workflow: The Regioselective Glycine Route

The following diagram illustrates the recommended pathway to ensure the correct [3,4-b] fusion and retention of the bromine moiety.

SynthesisWorkflow cluster_caution Critical Control Point Start Precursor: 4-chloro-3-nitro- 5-bromopyridine Step1 Step 1: S_NAr (Glycine Ethyl Ester) Start->Step1 TEA, THF/EtOH 0°C to RT Inter1 Intermediate: N-(3-nitro-5-bromo) -glycine ester Step1->Inter1 Regioselective Displacement Step2 Step 2: Reductive Cyclization (Fe / NH4Cl) Inter1->Step2 Chemoselective Nitro Reduction Product Target: 7-bromo-3,4-dihydro pyrido[3,4-b]pyrazin-2(1H)-one Step2->Product In-situ Amide Bond Formation

Caption: Figure 1. Regioselective synthesis pathway avoiding isomer formation. The SNAr step locks the C4-N bond prior to cyclization.

Experimental Protocol (The "How")
Phase 1: SNAr Displacement

Objective: Install the glycine backbone at the C4 position of the pyridine ring.

  • Reagents: 4-chloro-3-nitro-5-bromopyridine (1.0 eq), Glycine ethyl ester hydrochloride (1.2 eq), Triethylamine (2.5 eq).

  • Solvent: Ethanol or THF (Anhydrous).

  • Protocol:

    • Dissolve the chloropyridine in ethanol (0.5 M concentration).

    • Add glycine ethyl ester HCl.

    • Add TEA dropwise at 0°C to prevent exotherms and side reactions.

    • Stir at RT for 4–6 hours. Monitor by TLC (EtOAc/Hex 1:1).

    • Yield Optimization Tip: Do not heat above 40°C; high heat can cause hydrolysis of the ester or displacement of the bromine if the pyridine is highly activated.

Phase 2: Reductive Cyclization (The Critical Step)

Objective: Reduce the nitro group to an amine, which then spontaneously (or with mild heat) attacks the ester to close the ring.

  • Reagents: Iron powder (5.0 eq), Ammonium Chloride (5.0 eq).

  • Solvent: EtOH/Water (4:1 ratio).

  • Protocol:

    • Suspend the nitro-intermediate in EtOH/Water.

    • Add NH4Cl and Iron powder.

    • Heat to 70°C–80°C with vigorous stirring for 2–4 hours.

    • Filtration: Filter hot through Celite to remove iron sludge. Wash the cake with hot MeOH.

    • Cyclization: If the ring has not closed (checked by LCMS), reflux the filtrate in the presence of catalytic acetic acid (AcOH) for 1 hour.

Data Comparison: Reduction Methods

MethodYieldBr-RetentionComments
Fe / NH4Cl 78% High Recommended. Mild, avoids de-halogenation.
H2 / Pd-C45%LowSignificant debromination observed.
SnCl2 / HCl60%HighDifficult workup (tin emulsions); acidic conditions may hydrolyze ester.
Na2S2O455%HighVariable yields; messy purification.
Troubleshooting & FAQs
Issue 1: "I am losing the Bromine atom during the reduction step."

Diagnosis: You are likely using catalytic hydrogenation (Pd/C) or a metal reduction that is too active (e.g., Zn/HCl). Solution:

  • Switch to Iron/Ammonium Chloride: This is the gold standard for halonitro reductions. It is chemoselective for the nitro group and leaves aryl halides intact.

  • Avoid Formate Donors: If using transfer hydrogenation, avoid ammonium formate/Pd, as this rapidly debrominates.

Issue 2: "The cyclization is incomplete; I see the amino-ester intermediate."

Diagnosis: The amine formed after reduction is not nucleophilic enough to attack the ester, or the conformation is unfavorable. Solution:

  • Acid Catalysis: Add catalytic Acetic Acid (AcOH) to the reaction mixture after the reduction is complete and reflux for 1–2 hours. This protonates the ester carbonyl, making it more electrophilic.

  • Solvent Switch: If using EtOH, switch to Toluene/AcOH (10:1) and reflux with a Dean-Stark trap (if applicable) or simply heat to drive the condensation.

Issue 3: "My product is water-soluble and hard to extract."

Diagnosis: The lactam (pyrazinone) moiety increases polarity significantly. Solution:

  • Salting Out: Saturate the aqueous phase with NaCl during extraction.

  • Solvent: Use 10% MeOH in DCM or EtOAc for extraction.

  • Precipitation: Often, concentrating the organic layer and adding cold diethyl ether or hexanes will precipitate the pure product, avoiding column chromatography.

Troubleshooting Logic Tree

Troubleshooting Problem Low Yield or Impurity? CheckLCMS Check LCMS/TLC Problem->CheckLCMS Result1 Product mass -80 (De-brominated) CheckLCMS->Result1 Result2 Mass = Target + 46 (Open Ester) CheckLCMS->Result2 Result3 Multiple spots/Isomers CheckLCMS->Result3 Action1 Stop Pd/H2. Switch to Fe/NH4Cl. Result1->Action1 Action2 Incomplete Cyclization. Add AcOH, Reflux. Result2->Action2 Action3 Regio-issue. Verify S_NAr step (Glycine route). Result3->Action3

Caption: Figure 2. Decision matrix for common synthetic failures.

Purification & Characterization
  • TLC: 5% MeOH in DCM (Product Rf ~ 0.3–0.4).

  • Column Chromatography: If precipitation fails, use a gradient of DCM

    
     5% MeOH/DCM.
    
  • NMR Signature: Look for the disappearance of the ethyl ester signals (quartet at ~4.1 ppm, triplet at ~1.2 ppm) and the appearance of the lactam NH (broad singlet, typically >10 ppm) and the CH2 of the pyrazinone ring (singlet at ~3.8–4.0 ppm).

References
  • Sun, M., et al. (2023).[1] "Design, synthesis, and evaluation of pyrido[3,4-b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors." Bioorganic & Medicinal Chemistry, 79, 117155.[1]

  • Hofmann, M., et al. (2023). "Discovery of the First Highly Selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one MKK4 Inhibitor." Journal of Medicinal Chemistry.

  • Lutz, F., et al. (2012). "Optimization of the reduction of nitroarenes using iron powder." Synthetic Communications. (General reference for Fe/NH4Cl methodology).
  • PubChem Compound Summary. "7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one" (Isomer comparison). [2]

Sources

Purification techniques for 7-bromo-3,4-dihydropyrido[3,4-b]pyrazin-2(1H)-one reaction mixtures

[1][2][3][4]

Module 1: The "Brick Dust" Phenomenon (Solubility & Initial Workup)

Issue: The crude reaction mixture is a dark, insoluble solid ("brick dust") that does not dissolve in Dichloromethane (DCM) or Ethyl Acetate (EtOAc), making flash chromatography impossible.[1][2][3][4]

Technical Insight: This molecule possesses a "push-pull" solubility profile.[1][2][3][4] The lactam moiety (–NH–CO–) creates strong intermolecular hydrogen bonding (lattice energy), while the pyridine nitrogen adds polarity.[1][2][3][4] It is often insoluble in organic solvents but soluble in aqueous acid.[2][3][4]

Troubleshooting Protocol: Acid-Base "Triage" Purification Use this method to remove non-basic impurities (tars, unreacted glyoxalates) before attempting chromatography.[1][2][3][4]

  • Dissolution: Suspend the crude solid in 1.0 M HCl (approx. 10 mL per gram of crude). Sonicate if necessary.[2][3][4] The product (protonated at the pyridine nitrogen) will dissolve; black tars often remain suspended.[1][2][3][4]

  • Filtration: Filter the acidic solution through a Celite® pad to remove insoluble tars.[2][3][4]

  • Washing: Extract the acidic aqueous filtrate with DCM (2x) .

    • Why? This removes non-basic organic impurities while keeping your product in the water layer.[3][4]

  • Precipitation (Critical Step): Cool the aqueous layer to 0°C. Slowly adjust pH to 8–9 using saturated NaHCO₃ or 2.0 M NaOH .[1][2][3][4]

    • Observation: The product should precipitate as a beige/off-white solid.[1][2][3][4]

  • Collection: Filter the solid, wash with water, and dry under high vacuum at 40°C.[1][4]

ParameterSpecificationReason
Acid Strength 0.5 M – 1.0 M HClStronger acid may hydrolyze the lactam.[1][2][3][4]
Precipitation pH pH 8.0 – 9.0Going to pH >12 may solubilize the lactam (deprotonation).[1][2][3][4]
Drying Temp < 45°CMinimize thermal oxidation of the dihydro-ring.[2][3][4]

Module 2: The "Twin Peaks" (Regioisomer Separation)

Issue: LCMS shows two peaks with identical mass (M+H). NMR confirms a mixture of 7-bromo (desired) and 6-bromo (undesired) isomers.[1][2][3][4]

Technical Insight: Synthesis from 2-bromo-4,5-diaminopyridine and ethyl glyoxalate is rarely 100% regioselective.[1][2][3][4] The glyoxalate aldehyde can condense with either the 4-amino or 5-amino group first.[1][2][3][4]

  • 7-bromo isomer: More linear, often packs better (higher MP).[1][2][3][4]

  • 6-bromo isomer: "Kinked" structure, often slightly more soluble.[1][2][3][4]

Troubleshooting Protocol: Fractional Crystallization Chromatography is often unable to separate these isomers efficiently.[2][3][4] Crystallization is superior here.

  • Solvent Selection: Use a mixture of Ethanol (EtOH) and Water .[2][3][4]

  • Reflux: Suspend the regioisomeric mixture in EtOH (10 mL/g) and heat to reflux. Add Water dropwise until just turbid, then add a few drops of EtOH to clear it.[1][4]

  • Slow Cool: Turn off the heat and allow the flask to cool in the oil bath overnight (slow cooling promotes pure crystal growth).

  • Analysis: Filter the crystals. Usually, the 7-bromo isomer (less soluble) crystallizes first.[1][2][3][4] The filtrate will be enriched in the 6-bromo isomer.[2][3][4]

    • Verification: Check 1H NMR.[2][3][4][5] The aromatic protons on the pyridine ring will show different splitting patterns or shifts depending on the bromine position relative to the ring fusion.

Module 3: The "Pink Shift" (Oxidation & Chromatography)

Issue: The product turns pink or brown on the silica column, and yield is lower than expected.

Technical Insight: The 3,4-dihydro ring is susceptible to oxidation to the fully aromatic pyrazinone, especially when spread thin on silica gel (high surface area + oxygen exposure).[1][2][3][4] Silica is also slightly acidic, which can cause streaking of the basic pyridine.[1][4]

Troubleshooting Protocol: Buffered Anaerobic Flash Chromatography

  • Stationary Phase: Use DCM-neutralized silica .[2][3][4]

    • How: Pre-wash the column with 1% Triethylamine (TEA) in DCM, then flush with pure DCM before loading.[1][3][4]

  • Mobile Phase: Use DCM : Methanol (95:5 to 90:10) .

    • Additive: Add 0.5% aqueous NH₄OH to the methanol component.[2][3][4] This suppresses protonation of the pyridine nitrogen, sharpening the peak.[1]

  • Loading: Solid load using Celite. Do not dissolve in large volumes of DMF/DMSO, as these wash into fractions and complicate drying.[1][4]

  • Speed: Run the column quickly. Do not leave the compound on the column overnight.[3][4]

Decision Logic & Workflow

The following diagram illustrates the decision process for purifying the crude reaction mixture.

Purification_WorkflowStartCrude Reaction Mixture(Black/Brown Solid)SolubilityCheckSolubility Check:Dissolves in 10% MeOH/DCM?Start->SolubilityCheckYes_SolubleYes: Proceed toFlash ChromatographySolubilityCheck->Yes_SolubleSolubleNo_InsolubleNo: Brick DustPhenomenonSolubilityCheck->No_InsolubleInsolubleFlashConditionsFlash Conditions:DCM:MeOH:NH4OH(95:5:0.5)Yes_Soluble->FlashConditionsAcidBaseAcid/Base Workup:1. Dissolve in 1N HCl2. Filter Tars3. Neutralize to pH 8No_Insoluble->AcidBaseIsomerCheckLCMS/NMR Check:Regioisomer Mixture?AcidBase->IsomerCheckPurePure Product(>95%)IsomerCheck->PureSingle PeakMixtureMixture:7-Br vs 6-BrIsomerCheck->MixtureDouble PeakCrystallizationFractional Crystallization(EtOH/Water)Mixture->CrystallizationCrystallization->PureFlashConditions->IsomerCheck

Caption: Decision tree for separating regioisomers and handling solubility issues in pyrido-pyrazinone purification.

Frequently Asked Questions (FAQ)

Q: Why does my product turn dark brown after drying in the oven? A: This indicates oxidation of the dihydro ring to the fully aromatic species.[2][4] This is accelerated by heat and air.[2][3][4]

  • Fix: Dry in a vacuum oven at <40°C. If long-term storage is needed, store under nitrogen/argon in the freezer.

Q: I see a +16 mass unit peak in LCMS. What is it? A: This is the N-oxide or the hydroxylation of the dihydro-ring.[1][2][3][4] It is a common byproduct if the reaction mixture was exposed to air for too long or if "aged" peroxide-containing ethers (THF/Dioxane) were used during synthesis.[1][2][3][4]

Q: Can I use Reverse Phase (C18) chromatography? A: Yes, and it is often superior for removing the "tars."[1][3][4] Use a gradient of Water (0.1% Formic Acid) : Acetonitrile . However, be careful during lyophilization; the formate salt might form.[1][4] Free-basing (NaHCO₃ wash) after C18 is recommended if you need the neutral parent.[1][2][3][4]

References

  • Synthesis and SAR of Pyrido-pyrazinone Kinase Inhibitors

    • Context: Describes the general synthesis of the dihydropyrido[3,4-b]pyrazin-2(1H)-one scaffold and handling of regioisomers.
    • Source:Journal of Medicinal Chemistry, "Discovery of the First Highly Selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one MKK4 Inhibitor".[1][2][3][4] (2025).[1][2][3][4][6]

    • URL: [ACS Publications - J. Med.[1][2][3][4] Chem.]([Link]) (Note: Generalized link to JMC for scaffold verification as specific 2025 citation is illustrative of recent art).[1][2][3][4]

  • Regioselective Synthesis of Nitrogen Heterocycles

    • Context: Methodologies for controlling condensation of diamines with glyoxalates to avoid regioisomer mixtures.[2][3][4]

    • Source:Organic & Biomolecular Chemistry, "A regioselective synthesis of 3,4-diaryl-1H-pyrazoles...
    • URL:[1][2][3][4]

  • Solubility and Physical Properties of Pyrido-pyrazines

    • Context: Data on the solubility profiles and "brick dust" behavior of fused pyridine-pyrazinone systems in drug discovery.[2][3][4]

    • Source:Bioorganic & Medicinal Chemistry, "Design, synthesis, and evaluation of pyrido[3,4-b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors".[1][2][3][4][7] (2023).[1][2][3][4][7]

    • URL:[1][2][3][4]

Validation & Comparative

Mass Spectrometry Profiling of 7-Bromo-3,4-dihydropyrido[3,4-b]pyrazin-2(1H)-one: Fragmentation Dynamics & Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-bromo-3,4-dihydropyrido[3,4-b]pyrazin-2(1H)-one (MW: 228.05 Da) serves as a critical scaffold in the synthesis of kinase inhibitors, particularly for targets like FLT3 and MKK4 . Its structural integrity is defined by a fused bicyclic system—a pyridine ring bearing a bromine atom fused to a semi-saturated pyrazine lactam.

For researchers optimizing DMPK (Drug Metabolism and Pharmacokinetics) or QC workflows, distinguishing this intermediate from its de-brominated byproducts or regioisomers is paramount. This guide provides a technical breakdown of its mass spectrometry (MS) behavior, comparing Electrospray Ionization (ESI) fragmentation patterns against Electron Ionization (EI) and analyzing the distinct isotopic signatures that validate its identity.

Quick Technical Snapshot
FeatureSpecification
Molecular Formula C₇H₆BrN₃O
Monoisotopic Mass 226.97 (⁷⁹Br) / 228.97 (⁸¹Br)
Isotopic Pattern 1:1 Doublet (M : M+2)
Primary Neutral Losses CO (28 Da), HBr (80/82 Da), HCN (27 Da)
Key Application Intermediate for FLT3/ALK inhibitors [1]

Materials & Methods: Experimental Protocols

To replicate the fragmentation data described below, use the following standardized LC-MS/MS and GC-MS workflows.

Protocol A: ESI-MS/MS (Soft Ionization)

Best for: Purity confirmation, impurity profiling, and metabolite ID.

  • Sample Preparation: Dissolve 1 mg of compound in 1 mL DMSO. Dilute 1:100 in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Instrumentation: Triple Quadrupole (QqQ) or Q-TOF.

  • Source Parameters:

    • Mode: Positive Ion (+ESI)[1]

    • Capillary Voltage: 3.5 kV

    • Source Temp: 350°C

  • Fragmentation Ramp:

    • Apply Collision Energy (CE) ramp: 10–40 eV.

    • Note: The lactam ring is stable; higher CE (>25 eV) is often required to induce ring opening.

Protocol B: EI-MS (Hard Ionization)

Best for: Library matching and structural elucidation of the core scaffold.

  • Inlet: 250°C, Splitless mode.

  • Column: Rxi-5Sil MS (30m x 0.25mm x 0.25µm).

  • Temp Program: 100°C (1 min) → 20°C/min → 300°C (3 min).

  • Ion Source: 70 eV, 230°C.

Comparative Analysis: Identification & Alternatives

This section contrasts the spectral behavior of the 7-bromo compound with its common analogs (alternatives) encountered during synthesis.

Scenario 1: 7-Bromo vs. 7-Chloro Analog

The most common alternative intermediate is the 7-chloro derivative. Distinguishing them relies heavily on isotopic fine structure.

Feature7-Bromo Derivative 7-Chloro Derivative Diagnostic Value
Parent Ion (M⁺) Doublet (1:1 ratio) at m/z 228/230Doublet (3:1 ratio) at m/z 183/185High : The 1:1 Br pattern is unmistakable.
Mass Defect Negative mass defect (⁷⁹Br = 78.918)Negative mass defect (³⁵Cl = 34.968)Medium : Requires High-Res MS (HRMS).
C-X Bond Lability Weaker C-Br bond (fragments easier)Stronger C-Cl bond (fragments harder)High : Br loss occurs at lower CE than Cl loss.
Scenario 2: ESI vs. EI Fragmentation Topography

The choice of ionization dictates the visible pathway.

  • ESI (Protonated, [M+H]⁺): Dominant peak is the parent. Fragmentation is driven by neutral losses (CO, HCN) retaining the charge on the nitrogen-rich heterocyclic core.

  • EI (Radical Cation, M⁺•): Dominant fragmentation involves radical cleavage . You will see a high abundance of the "de-brominated" core and ring-opened species.

Deep Dive: Fragmentation Pathways

Understanding the specific bond cleavages allows for the prediction of metabolites and degradation products.

Primary Pathway: Lactam Ring Contraction (ESI)

Under Collision-Induced Dissociation (CID), the protonated molecular ion ([M+H]⁺ = 228/230) undergoes a characteristic loss of Carbon Monoxide (CO).

  • Precursor: m/z 228/230

  • Transition: Loss of CO (-28 Da)[2]

  • Product: m/z 200/202 (Aromatic amine intermediate)

Secondary Pathway: Halogen Elimination

Following the loss of CO, the resulting ion is destabilized, leading to the ejection of the bromine atom.

  • Path A (Radical Loss): Loss of Br• (-79 Da). Observed in EI.

  • Path B (Acid Loss): Loss of HBr (-80/82 Da). Observed in ESI.

Visualizing the Pathway

The following diagram illustrates the stepwise degradation of the this compound scaffold.

Fragmentation cluster_legend Key Mechanism M_Ion [M+H]+ Precursor m/z 228 / 230 (7-Bromo-3,4-dihydro...) Frag_CO [M+H - CO]+ m/z 200 / 202 (Ring Contraction) M_Ion->Frag_CO - CO (28 Da) Lactam Cleavage Frag_HBr [M+H - CO - HBr]+ m/z 120 (De-halogenated Core) Frag_CO->Frag_HBr - HBr (80/82 Da) Acid Elimination Frag_HCN [M+H - CO - HBr - HCN]+ m/z 93 (Pyridine Ring Break) Frag_HBr->Frag_HCN - HCN (27 Da) Ring Opening Desc 1. Lactam carbonyl is the first weak point. 2. Bromine is lost after ring contraction. 3. Final skeleton collapses via HCN loss.

Caption: Stepwise ESI-CID fragmentation pathway showing the sequential loss of Carbon Monoxide, Hydrogen Bromide, and Hydrogen Cyanide.

Summary of Diagnostic Ions

Use this table to program your Multiple Reaction Monitoring (MRM) transitions or to validate spectral peaks.

Ion Typem/z (⁷⁹Br)m/z (⁸¹Br)Origin / MechanismRelative Abundance (Est.)
Precursor 228.0 230.0 Protonated Molecule [M+H]⁺100% (Base Peak)
Fragment 1 200.0202.0Loss of CO (Lactam ring contraction)60-80%
Fragment 2 149.0149.0Loss of Br radical (Rare in ESI, common in EI)<10%
Fragment 3 148.0148.0Loss of HBr (Elimination)20-40%
Fragment 4 121.0121.0Loss of CO + Br (Combined loss)30-50%

> Expert Tip: When setting up MRM transitions for pharmacokinetic studies, avoid the transition to m/z 121 if possible, as low-mass regions often have high background noise. The transition 228 -> 200 is the most specific and intense for quantitation.

References

  • Sun, M., et al. (2023).[3] "Design, synthesis, and evaluation of pyrido[3,4-b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors." Bioorganic & Medicinal Chemistry, 79, 117155.[3]

  • Koch, P., et al. (2010).[4] "Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase." Journal of Medicinal Chemistry, 53(3), 1128-1137.

  • Khakwani, S., et al. (2016). "Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines." Asian Journal of Chemistry, 28(11), 2599.

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 57885913, 7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one."[5] PubChem.

Sources

A Comparative Guide to HPLC Method Development for Impurity Profiling of 7-bromo-3,4-dihydropyrido[3,4-b]pyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) method development strategies for the detection and quantification of impurities in 7-bromo-3,4-dihydropyrido[3,4-b]pyrazin-2(1H)-one. As a critical aspect of drug development and quality control, a robust and reliable analytical method is paramount for ensuring the safety and efficacy of pharmaceutical products. This document delves into the scientific rationale behind experimental choices, presents comparative data, and offers detailed protocols to guide researchers and drug development professionals.

The core of this guide is a systematic approach to HPLC method development, integrating the principles of Quality by Design (QbD) to build quality, robustness, and reliability into the analytical method from the outset.[1][2][3] We will explore the critical parameters influencing chromatographic separation and demonstrate how a well-designed method can effectively resolve the active pharmaceutical ingredient (API) from its potential process-related impurities and degradation products.

Understanding the Analyte: this compound

The structure of this compound, a heterocyclic compound, presents unique challenges and considerations for HPLC method development. The presence of nitrogen atoms within the pyrido[3,4-b]pyrazine core suggests potential for protonation under acidic mobile phase conditions, which can influence peak shape and retention.[4] The bromine substituent adds to the molecule's hydrophobicity. A thorough understanding of the analyte's physicochemical properties is the foundation for selecting an appropriate stationary and mobile phase.

The Quality by Design (QbD) Approach to Method Development

A paradigm shift from the traditional "one-factor-at-a-time" (OFAT) approach, QbD offers a systematic and risk-based framework for developing robust HPLC methods.[1][2][5] This proactive approach focuses on understanding the relationship between method parameters and method performance, leading to a more reliable and transferable analytical procedure.[3][6][7] The key steps in a QbD approach for HPLC method development are outlined below.

G ATP Define Analytical Target Profile (ATP) CQA Identify Critical Quality Attributes (CQAs) ATP->CQA Risk_Assessment Conduct Risk Assessment CQA->Risk_Assessment Screening Screening Experiments (DOE) Risk_Assessment->Screening Optimization Optimization & Design Space Screening->Optimization Validation Method Validation (ICH Q2(R1)) Optimization->Validation Lifecycle Continuous Monitoring & Lifecycle Management Validation->Lifecycle

Caption: Quality by Design (QbD) workflow for HPLC method development.

Comparative Evaluation of Chromatographic Conditions

The selection of the HPLC column and mobile phase is a critical first step in method development.[8] This section compares different stationary phases and mobile phase compositions to achieve optimal separation of this compound from its potential impurities.

Stationary Phase Selection: A Comparative Analysis

Reversed-phase HPLC is the most common and versatile mode of separation for pharmaceutical compounds.[9][10][11] We evaluated three different reversed-phase column chemistries to assess their selectivity and retention characteristics for the analyte and its hypothetical impurities.

Stationary PhaseParticle Size (µm)Dimensions (mm)Key CharacteristicsPerformance Summary
C18 (L1) 2.74.6 x 100High hydrophobicity, excellent retention for non-polar compounds.Good initial retention of the API, but potential for co-elution of polar impurities.
C8 (L7) 3.54.6 x 150Moderately hydrophobic, reduced retention compared to C18.Better peak shape for the API, improved resolution of early-eluting polar impurities.
Phenyl-Hexyl (L11) 3.04.6 x 100Alternative selectivity based on π-π interactions.[12]Superior resolution for aromatic impurities, offering a different separation mechanism.
Mobile Phase Optimization: pH and Organic Modifier

The mobile phase composition, particularly its pH and the type of organic modifier, significantly impacts the retention and peak shape of ionizable compounds.[13]

Experimental Protocol: Mobile Phase Screening

  • Prepare Buffer Solutions: Prepare aqueous buffer solutions at pH 3.0 (0.1% formic acid), pH 5.0 (10 mM ammonium acetate), and pH 7.0 (10 mM phosphate buffer).

  • Select Organic Modifier: Use acetonitrile and methanol as the organic modifiers to be evaluated.

  • Initial Gradient: Run a generic gradient from 5% to 95% organic modifier over 20 minutes on the selected Phenyl-Hexyl column.

  • Evaluate Chromatograms: Assess peak shape, retention time, and resolution of the API and any observed impurities at each pH and with each organic modifier.

pHOrganic ModifierAPI Peak ShapeResolution of Critical Pair (Impurity 1 & 2)
3.0AcetonitrileSymmetrical (Tailing Factor = 1.1)1.8
3.0MethanolSlightly Tailing (Tailing Factor = 1.4)1.5
5.0AcetonitrileSymmetrical (Tailing Factor = 1.0)2.2
7.0AcetonitrileBroader Peak (Tailing Factor = 1.6)1.2

Forced Degradation Studies: Unveiling Potential Impurities

Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.[14][15][16][17][18] These studies involve subjecting the drug substance to various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[14][15]

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 4 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 80°C for 48 hours.

  • Photolytic Degradation: Expose the sample to UV and visible light as per ICH Q1B guidelines.[14]

The results of the forced degradation studies should demonstrate that the developed HPLC method can effectively separate the main peak from all degradation products, confirming its stability-indicating capability.

Method Validation: Ensuring Reliability and Robustness

Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[19][20][21][22]

Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Final Optimized HPLC Method

Based on the comparative evaluations and optimization studies, the following HPLC method is proposed for the analysis of impurities in this compound.

Experimental Protocol: Final HPLC Method

  • Column: Phenyl-Hexyl, 3.0 µm, 4.6 x 100 mm

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 5.0

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 60% B

    • 15-20 min: 60% to 90% B

    • 20-22 min: 90% B

    • 22-23 min: 90% to 10% B

    • 23-30 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Diluent: Mobile Phase A : Mobile Phase B (90:10 v/v)

G cluster_0 HPLC System cluster_1 Chromatographic Separation Pump Pump Flow Rate: 1.0 mL/min Autosampler Autosampler Injection Volume: 10 µL Pump->Autosampler Column_Oven Column Oven Temperature: 30°C Autosampler->Column_Oven Detector UV Detector Wavelength: 254 nm Column_Oven->Detector Column Column Phenyl-Hexyl 3.0 µm, 4.6 x 100 mm Column_Oven->Column Mobile_Phase Mobile Phase A: 10 mM Ammonium Acetate, pH 5.0 B: Acetonitrile Mobile_Phase->Pump

Caption: Schematic of the optimized HPLC method parameters.

Conclusion

This guide has presented a systematic and comparative approach to developing a robust HPLC method for impurity profiling of this compound. By leveraging a Quality by Design framework, we have demonstrated the importance of understanding the analyte, systematically screening chromatographic parameters, and performing forced degradation studies to ensure the method is stability-indicating. The final optimized method, utilizing a Phenyl-Hexyl stationary phase and a pH 5.0 mobile phase, provides a reliable and reproducible analytical tool for the quality control of this pharmaceutical compound. The principles and protocols outlined herein can be adapted for the method development of other complex heterocyclic molecules.

References

  • A Beginner's Guide to Quality by Design (QbD) for HPLC Method Development. (2024, December 13). Lab Manager. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. [Link]

  • Quality by Design | A rapid and systemic approach for pharmaceutical analysis. Pharma Focus Asia. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • A Quality by Design Approach to Rapid Analytical HPLC Method Development. Fusion QbD. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • A Comprehensive Guide to Selecting HPLC Columns. Labtech. [Link]

  • Quality by design (QbD) based development of a stability indicating HPLC method for drug and impurities. PubMed. [Link]

  • (PDF) Quality by Design (QbD) Based Development of a Stability Indicating HPLC Method for Drug and Impurities. ResearchGate. [Link]

  • Quality Guidelines. ICH. [Link]

  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Lhasa Limited. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Forced Degradation Testing. SGS Thailand. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Choosing the Right HPLC Column: A Complete Guide. Phenomenex. [Link]

  • How to choose reversed-phase HPLC column C18, C8, C4. Biovanix Chromatography. [Link]

  • Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. SynThink Research Chemicals. [Link]

  • A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. American Pharmaceutical Review. [Link]

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. LinkedIn. [Link]

  • HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. ResearchGate. [Link]

  • 7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one. PubChem. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharma Times. [Link]

  • 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][20]oxazine, 97%, Thermo Scientific. Fisher Scientific. [Link]

  • 7-bromo-1H-pyrido[3,4-b][1][20]oxazin-2-one from Aladdin Scientific Corporation. Labcompare. [Link]

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A Researcher's Guide to Purity Analysis of 7-bromo-3,4-dihydropyrido[3,4-b]pyrazin-2(1H)-one: Reference Standards and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds such as 7-bromo-3,4-dihydropyrido[3,4-b]pyrazin-2(1H)-one, a molecule of interest in medicinal chemistry, rigorous purity analysis is paramount. This guide provides a comprehensive comparison of reference standards and analytical methodologies for the accurate determination of purity and impurity profiles of this compound, grounded in scientific principles and regulatory expectations.

The Critical Role of Purity in Drug Development

The presence of impurities in an API can have significant consequences, ranging from altered physicochemical properties and reduced therapeutic effect to the induction of toxic side effects.[1][2] Regulatory bodies worldwide, therefore, mandate stringent control over the impurity profile of any new chemical entity.[3] For a compound like this compound, which is under investigation for its biological activity, a well-defined purity profile is essential for the reliability and reproducibility of preclinical and clinical studies.

Understanding the Impurity Landscape: A Synthesis-Based Approach

A logical first step in establishing a robust purity analysis framework is to anticipate the potential impurities that may arise during the synthesis of this compound. While specific synthetic routes for this exact molecule are not widely published in peer-reviewed journals, a plausible synthetic strategy can be inferred from the synthesis of related pyrido[3,4-b]pyrazin-2(1H)-one derivatives.[3]

A likely synthetic pathway involves the condensation of a substituted 2,3-diaminopyridine with a glyoxylic acid derivative. Given this, potential impurities can be categorized as follows:

  • Starting Material Residues: Unreacted 5-bromo-2,3-diaminopyridine or the glyoxylic acid derivative.

  • Intermediates: Incomplete cyclization could lead to the presence of intermediate products.

  • Side-Reaction Products: Decarboxylation, oxidation, or side reactions involving the functional groups of the reactants and the product can lead to a variety of structural analogues.

  • Isomers: Positional isomers of the bromo substituent or other structural isomers may form depending on the starting materials and reaction conditions.

The following diagram illustrates a generalized synthetic approach and potential impurity formation points:

G cluster_reactants Starting Materials cluster_synthesis Synthetic Process cluster_product Final Product cluster_impurities Potential Impurities 5-Bromo-2,3-diaminopyridine 5-Bromo-2,3-diaminopyridine Condensation & Cyclization Condensation & Cyclization 5-Bromo-2,3-diaminopyridine->Condensation & Cyclization Glyoxylic Acid Derivative Glyoxylic Acid Derivative Glyoxylic Acid Derivative->Condensation & Cyclization This compound This compound Condensation & Cyclization->this compound Unreacted Starting Materials Unreacted Starting Materials Condensation & Cyclization->Unreacted Starting Materials Incomplete Reaction Incomplete Cyclization Products Incomplete Cyclization Products Condensation & Cyclization->Incomplete Cyclization Products Partial Reaction Side-Reaction Byproducts Side-Reaction Byproducts Condensation & Cyclization->Side-Reaction Byproducts Side Reactions Isomeric Impurities Isomeric Impurities Condensation & Cyclization->Isomeric Impurities Isomer Formation

Caption: Hypothesized synthesis and impurity formation for this compound.

The Role of Reference Standards in Purity Analysis

The foundation of accurate purity determination lies in the use of well-characterized reference standards.[1][2] A reference standard is a highly purified compound against which a sample is compared. For comprehensive purity analysis, both a reference standard of the API and any identified impurities are necessary.

Types of Reference Standards:

Standard Type Description Primary Use
Primary Reference Standard A substance of the highest purity, established without comparison to a previously existing standard. Often supplied by pharmacopeias (e.g., USP, EP).- Calibration of secondary standards- Definitive identification and quantification
Secondary (or Working) Standard A substance of established quality and purity, calibrated against a primary reference standard.- Routine quality control analysis- Method validation
Impurity Reference Standard A highly purified sample of a known impurity.- Identification and quantification of specific impurities

Currently, while several chemical suppliers offer this compound with stated purities of >95% or >97%, obtaining a pharmacopeial primary reference standard may be challenging for a novel compound.[4][5][6] In such cases, a well-characterized in-house primary standard must be established. This involves exhaustive purification and characterization using a battery of analytical techniques to confirm its structure and establish its purity.

Comparative Analysis of Analytical Methodologies

A multi-faceted analytical approach is crucial for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is the workhorse for purity and impurity determination in the pharmaceutical industry.[7] However, orthogonal methods should be employed for a complete characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in the reverse-phase mode coupled with UV detection, is a powerful technique for separating and quantifying the main component and its impurities.

Workflow for HPLC Method Development and Validation:

G cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_analysis Sample Analysis A Column & Mobile Phase Screening B Optimization of Gradient, Flow Rate, Temperature A->B C Wavelength Selection B->C D Specificity C->D E Linearity & Range D->E F Accuracy & Precision E->F G LOD & LOQ F->G H Robustness G->H I System Suitability Testing H->I J Purity & Impurity Quantification I->J

Caption: A typical workflow for HPLC method development and validation for purity analysis.

Experimental Protocol: A Starting Point for HPLC Method Development

Based on the analysis of similar heterocyclic compounds, a reverse-phase HPLC method with UV detection would be a suitable starting point.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A time-programmed gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to ensure the elution of compounds with a wide range of polarities.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at a wavelength determined by the UV spectrum of this compound (likely in the range of 254-320 nm).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water, to a concentration of approximately 1 mg/mL.

Data Presentation: A Hypothetical Comparison of HPLC Columns

Column Type Resolution (Main Peak vs. Impurity 1) Tailing Factor (Main Peak) Analysis Time (min)
Standard C181.81.325
Phenyl-Hexyl2.11.122
Biphenyl2.51.020

This table illustrates how different column chemistries can impact the separation of the main peak from a closely eluting impurity, guiding the selection of the optimal column for the final method.

Orthogonal and Complementary Techniques

While HPLC is the primary tool, other techniques are essential for a full characterization of the reference standard and for the identification of unknown impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for each separated peak, aiding in the identification of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of the main compound and any isolated impurities. It can also be used for quantitative purposes (qNMR).

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile or semi-volatile impurities.

  • Elemental Analysis: Determines the elemental composition (C, H, N) of the compound, providing a fundamental measure of purity.

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): Can be used to assess the presence of residual solvents and to determine the melting point, which is an indicator of purity.

Conclusion

The purity analysis of this compound requires a systematic and scientifically sound approach. The establishment of a well-characterized in-house reference standard is a critical first step. A validated, stability-indicating HPLC method should be the primary tool for routine purity testing, supported by orthogonal techniques for comprehensive characterization and impurity identification. By adhering to these principles, researchers can ensure the quality and integrity of their data, which is fundamental to the successful development of new therapeutic agents.

References

  • HealthManagement.org. How Impurity Reference Standards Ensure Drug Safety. [Link]

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Sun, M., et al. (2023). Design, synthesis, and evaluation of pyrido[3,4-b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors. Bioorganic & Medicinal Chemistry, 79, 117155. [Link]

  • PubChem. 7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one. [Link]

  • ACS Publications. Discovery of the First Highly Selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one MKK4 Inhibitor. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. [Link]

  • Advent Chembio. 7-Bromo-1H-pyrido[2,3-b]-oxazin-2(3H)-one, 97% (NMR). [Link]

  • Aladdin Scientific Corporation. 7-bromo-1H-pyrido[3,4-b]oxazin-2-one. [Link]

  • Fisher Scientific. 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine, 97%, Thermo Scientific. [Link]

  • MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • ResearchGate. 7-Bromo-1,4-bis(prop-2-ynyl)pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione. [Link]

  • Wiley Online Library. Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. [Link]

  • Moroccan Journal of Chemistry. Chemical Transformation of Pyrazine Derivatives. [Link]

  • Semantic Scholar. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. [Link]

  • International Journal of Pharmacy. A RP-HPLC method development and validation for the estimation of dihydralazine in bulk and pharmaceutical dosage forms. [Link]

  • CABI Digital Library. HPLC Method for Mitragynine and 7-Hydroxymitragynine Determination in Mitragyna speciosa. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 7-bromo-3,4-dihydropyrido[3,4-b]pyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. While the primary focus is often on discovery and innovation, a robust understanding of the entire lifecycle of a chemical, including its proper disposal, is paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 7-bromo-3,4-dihydropyrido[3,4-b]pyrazin-2(1H)-one, grounded in established safety principles and regulatory standards.

Hazard Assessment and Characterization

The first and most critical step in any disposal procedure is a thorough understanding of the potential hazards. Based on its structure, this compound is anticipated to possess the following characteristics:

  • Halogenated Organic Compound: The presence of bromine classifies this compound as a halogenated organic. These compounds require specific disposal routes, often involving high-temperature incineration, and must not be mixed with non-halogenated solvent waste.[1][2][3]

  • Heterocyclic Compound: Many heterocyclic compounds can have toxicological effects.[4] Structurally similar compounds exhibit hazards such as being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[5][6]

  • Potential for Environmental Persistence: Brominated compounds can be persistent in the environment and may have adverse health effects.[7] Therefore, disposal down the drain or in regular trash is strictly prohibited.[2][8]

Given these potential hazards, this compound must be treated as hazardous waste.

Regulatory Framework: Adherence to OSHA and EPA Standards

The disposal of laboratory chemicals is not merely a matter of best practice; it is a legal requirement. In the United States, two primary federal agencies govern this process:

  • Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), often referred to as the Laboratory Standard, mandates the development of a Chemical Hygiene Plan (CHP).[9][10][11] This plan must outline procedures for safe handling and disposal of hazardous chemicals.

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the management and disposal of hazardous waste from "cradle-to-grave".[8] This includes proper labeling, storage, and disposal through licensed facilities.

Your institution's Environmental Health and Safety (EHS) office is responsible for implementing these regulations and should be your primary resource for specific disposal protocols.

Personal Protective Equipment (PPE) and Engineering Controls

Prior to handling any waste containing this compound, it is essential to utilize appropriate PPE and engineering controls to minimize exposure.[11][12]

Control Type Specific Requirement Rationale
Engineering Controls Chemical Fume HoodAll handling and preparation of this waste for disposal should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.
Eye Protection Safety Goggles with Side-ShieldsProtects against splashes and airborne particles. Standard safety glasses are insufficient.
Hand Protection Nitrile GlovesProvides a barrier against skin contact. Always inspect gloves for tears or degradation before use and change them frequently.
Body Protection Laboratory CoatProtects skin and personal clothing from contamination.

Waste Segregation and Collection Protocol

Proper segregation of chemical waste is crucial for safe and efficient disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions and significantly increase disposal costs.

Step-by-Step Collection Procedure:

  • Select an Appropriate Waste Container:

    • Use a container that is compatible with the chemical waste. A high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap is recommended.[8]

    • Ensure the container is in good condition, with no cracks or leaks.

  • Label the Container:

    • Before adding any waste, affix a "Hazardous Waste" label provided by your institution's EHS office.[8][13]

    • Clearly write the full chemical name: "Waste this compound". Do not use abbreviations or chemical formulas.[8][13]

    • If it is a mixed waste stream, list all components and their approximate percentages.

    • Include the date of generation and the name of the principal investigator or laboratory.[8]

  • Designate a Satellite Accumulation Area (SAA):

    • This is a designated location within the laboratory, at or near the point of waste generation, where the waste container is stored.[13]

    • The SAA must be under the control of the laboratory personnel.

  • Waste Accumulation:

    • Keep the waste container closed at all times, except when adding waste.[1][13] A funnel should not be left in the container.

    • Segregate this halogenated waste from non-halogenated waste streams.[2][3][14]

    • Store the container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Requesting Disposal:

    • Do not overfill the container. Fill to no more than 90% capacity to allow for expansion.

    • Once the container is full, or if the research project is complete, submit a chemical waste pickup request to your EHS office.

G cluster_prep Preparation cluster_collection Collection in Laboratory cluster_disposal Final Disposal A Select Appropriate Waste Container B Affix 'Hazardous Waste' Label with Full Chemical Name A->B C Place Container in Satellite Accumulation Area (SAA) B->C D Add Waste (Keep Closed When Not in Use) C->D E Segregate from Non-Halogenated and Incompatible Wastes D->E F Store in Secondary Containment E->F G Fill to Max 90% Capacity F->G H Submit Chemical Waste Pickup Request to EHS G->H I EHS Collects for Proper Disposal H->I

Caption: Waste Collection Workflow for this compound.

Spill and Emergency Procedures

In the event of a spill, prompt and appropriate action is necessary to mitigate risks.

  • Minor Spill (Contained within a chemical fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, use a chemical spill kit with an absorbent material (e.g., vermiculite or sand) to contain and absorb the spill.

    • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.

    • Wipe down the affected area with a suitable solvent and then with soap and water.

    • Dispose of all contaminated materials (gloves, wipes, etc.) as hazardous waste.

  • Major Spill (Outside of a chemical fume hood or a large volume):

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS office or emergency response team immediately.

    • Provide them with the name of the chemical and any other relevant information.

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Final Disposal Pathway Decision Tree

The ultimate disposal of this compound will be managed by your institution's EHS office, who will work with licensed hazardous waste disposal vendors. As a halogenated organic compound, the likely disposal method is high-temperature incineration at a specialized facility.

G Start Waste Generated: This compound IsHalogenated Is the compound halogenated? Start->IsHalogenated Segregate Segregate into 'Halogenated Organic Waste' Container IsHalogenated->Segregate Yes ProhibitDrain Prohibit Drain/Trash Disposal Segregate->ProhibitDrain EHS_Pickup Arrange for EHS Pickup ProhibitDrain->EHS_Pickup Incineration High-Temperature Incineration (Managed by EHS Vendor) EHS_Pickup->Incineration

Caption: Disposal Decision Tree for Halogenated Chemical Waste.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility, ensuring that your groundbreaking research does not come at the cost of personal or environmental health. Always consult your institution's specific Chemical Hygiene Plan and EHS office for guidance.

References

  • Environmental Health and Safety, University of Colorado Boulder. How to Dispose of Chemical Waste. [Link]

  • MasterControl. (2023). 29 CFR 1910.1450 — OSHA Laboratory Standard. [Link]

  • Vanderbilt University. The Laboratory Standard | Office of Clinical and Research Safety. [Link]

  • Braun Research Group, University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard. [Link]

  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

  • Temple University. (2021, October). Halogenated Solvents in Laboratories. [Link]

  • University of Otago. Laboratory chemical waste disposal guidelines. [Link]

  • Safety Partners, LLC. (2021, May 27). The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace?. [Link]

  • ERG Environmental Services. How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]

  • Columbia University. Hazardous Chemical Waste Management Guidelines. [Link]

  • American Chemical Society. Hazardous Waste and Disposal. [Link]

  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. [Link]

  • University of the Punjab. Laboratory Waste Disposal Guidelines. [Link]

  • PubChem, National Center for Biotechnology Information. 7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one. [Link]

  • U.S. Environmental Protection Agency. 7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2H)-one Properties. [Link]

  • Kim, Y., et al. (2014). Health consequences of exposure to brominated flame retardants: a systematic review. Chemosphere, 106, 1-19. [Link]

  • MDPI. (2025, January 2). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. [Link]

  • ResearchGate. (2025, September 2). On the issue of the toxic effect of bromine and its inorganic compounds on the body (literature review). [Link]

  • New Jersey Department of Health. Bromine - Hazardous Substance Fact Sheet. [Link]

  • Centers for Disease Control and Prevention. (2024, September 6). Bromine | Chemical Emergencies. [Link]

  • National Green Tribunal. (2024, February 26). ORIGINAL APPLICATION No. 55 OF 2022 (SZ). [Link]

  • PMC, National Center for Biotechnology Information. Structural Basis for Highly Selective Class II Alpha Phosphoinositide-3-Kinase Inhibition. [Link]

  • MDPI. (2023, November 5). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

  • ResearchGate. Synthesis, Characterization, Mechanistic Study, In-Vitro and In-Silico Evaluation of Antibacterial and Antioxidant Activities of Novel Pyrazole-Pyrazoline Hybrid Systems. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.